Product packaging for 5-Bromo-2-methylquinoline(Cat. No.:CAS No. 54408-52-5)

5-Bromo-2-methylquinoline

Cat. No.: B1281031
CAS No.: 54408-52-5
M. Wt: 222.08 g/mol
InChI Key: UICMDSLRHPXLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-methylquinoline (CAS 54408-52-5) is a high-purity, white to off-white crystalline powder with a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol . This substituted quinoline serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical synthesis. The bromine substituent at the 5-position and the methyl group at the 2-position make it a versatile precursor for metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and further functionalization to create more complex molecular architectures. Its relevance is highlighted in current pharmaceutical research, where modified quinoline scaffolds are being investigated as novel sphingosine kinase (SphK) inhibitors for anticancer drug development . Researchers utilize this compound to explore new chemical space in drug discovery, particularly in developing targeted therapies. The compound is characterized by a low rotatable bond count and a computed LogP value of approximately 3.3, indicating favorable physicochemical properties for research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions; it may cause skin, eye, and respiratory irritation. For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1281031 5-Bromo-2-methylquinoline CAS No. 54408-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMDSLRHPXLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481547
Record name 5-BROMO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54408-52-5
Record name 5-BROMO-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-methylquinoline: A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylquinoline, also known as 5-bromoquinaldine, is a substituted quinoline that serves as a critical building block in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl group at the 2-position makes this compound a versatile precursor for the synthesis of more complex molecular architectures. The bromine atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.

This technical guide provides comprehensive information on the properties, synthesis, reactivity, and experimental applications of this compound.

Chemical Properties and Identifiers

This compound is a solid, typically appearing as a white to off-white crystalline powder at room temperature. Its core chemical and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 54408-52-5[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
IUPAC Name This compound
Synonym 5-Bromoquinaldine
Boiling Point 299.7 °C
Melting Point Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline melt at 101-105 °C, and 5-Bromoquinoline melts at 43-48 °C.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylquinoline (quinaldine). The quinoline ring system undergoes electrophilic substitution, and the position of bromination can be controlled by the choice of reagents and reaction conditions. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, which promotes regioselective bromination at the C5 position.

G cluster_synthesis Synthesis Workflow start 2-Methylquinoline reagents N-Bromosuccinimide (NBS) Concentrated H₂SO₄ start->reagents Add conditions Low Temperature (-25°C to -18°C) reagents->conditions Maintain workup Quench (Ice) Basify (NH₃) Extract (Ether) conditions->workup Process product This compound workup->product Isolate

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from a similar, well-established procedure for the bromination of isoquinoline.[2]

Materials:

  • 2-Methylquinoline (1 equivalent)

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS, 1.1 equivalents), recrystallized

  • Crushed Ice

  • Ammonia solution (25% aq.)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 2-methylquinoline (1 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Bromination: Add recrystallized N-Bromosuccinimide (1.1 eq.) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -25°C and -20°C throughout the addition.

  • Reaction: Stir the reaction mixture efficiently for 2-3 hours at -20°C, followed by an additional 3 hours at -18°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice (approx. 1 kg per 300 mL of acid).

  • Neutralization: Adjust the pH of the resulting mixture to ~9.0 using 25% aqueous ammonia. Keep the flask in an ice-water bath to maintain the temperature below 25°C during neutralization.

  • Extraction: Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic phases, wash with 1M NaOH and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure this compound.

Reactivity and Applications in Drug Development

The true utility of this compound in research and development lies in its capacity as a versatile synthetic intermediate. The carbon-bromine bond at the 5-position is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting with an organoboron compound (e.g., arylboronic acid) to synthesize 5-aryl-2-methylquinolines.[3]

  • Sonogashira Coupling: Introduction of alkynyl groups.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to introduce various amino functionalities.

  • Nucleophilic Aromatic Substitution (SNAAr): The bromine can be displaced by strong nucleophiles under specific conditions.

These transformations allow for the construction of diverse molecular libraries based on the 2-methylquinoline scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

G cluster_reaction Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) start->catalyst Combine conditions Solvent (Dioxane/H₂O) Inert Atmosphere (N₂) Heat (85-95°C) catalyst->conditions React workup Cool & Filter Dilute (EtOAc) Wash & Dry conditions->workup Process product 5-Aryl-2-methylquinoline workup->product Isolate

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including experimental and predicted data, detailed experimental protocols for their determination, and a workflow for property analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, a combination of experimental values, data from structurally similar compounds, and predicted values are presented.

PropertyValueData TypeSource
Molecular Formula C₁₀H₈BrN--
Molecular Weight 222.08 g/mol Experimental
Appearance Solid (predicted)Predicted-
Melting Point 101-105 °C (for 6-Bromo-2-methylquinoline)Experimental (Analogue)
Boiling Point 299.7 °CExperimental
Aqueous Solubility Poorly soluble in water, soluble in organic solvents.Qualitative[1]
pKa (most basic) ~3.88 (for 5-Bromoquinoline)Predicted (Analogue)[2]
logP (Octanol-Water Partition Coefficient) 3.8 (for 5-Bromo-8-(bromomethyl)-2-methylquinoline)Predicted (Analogue)[3]

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the direct bromination of 2-methylquinoline.

  • Materials: 2-methylquinoline, trifluoroacetic acid, a suitable brominating agent (e.g., N-Bromosuccinimide), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-methylquinoline in the chosen solvent within a round-bottom flask.

    • Add trifluoroacetic acid to the solution.

    • Slowly add the brominating agent to the reaction mixture, maintaining a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup to remove acid and unreacted reagents.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

  • Methodology (Capillary Method):

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically 0.5-1.0 °C) indicates a pure compound.

Aqueous Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.[4]

    • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[4]

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

  • Methodology (Potentiometric Titration):

    • A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.[5]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[5]

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5]

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.[5]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

  • Methodology (Shake-Flask Method):

    • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[6]

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.[6]

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[6]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis start Start: 2-Methylquinoline bromination Bromination Reaction start->bromination workup Aqueous Workup & Extraction bromination->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product mp Melting Point Determination product->mp sol Aqueous Solubility (Shake-Flask) product->sol pka pKa Determination (Potentiometric Titration) product->pka logp logP Determination (Shake-Flask) product->logp mp_data Melting Point Range mp->mp_data sol_data Solubility (mg/mL or M) sol->sol_data pka_data pKa Value pka->pka_data logp_data logP Value logp->logp_data

Caption: Workflow for Synthesis and Physicochemical Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Molecular Properties and Structure

This compound is a substituted quinoline featuring a bromine atom at the 5-position and a methyl group at the 2-position of the quinoline ring system. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Boiling Point 299.7 °C
CAS Number 54408-52-5
SMILES CC1=NC2=C(C=C1)C(=CC=C2)Br
Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language.

experimental_workflow start Starting Materials (2-Methylquinoline, NBS) reaction Bromination Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product characterization Characterization product->characterization nmr NMR Spectroscopy characterization->nmr gcms GC-MS Analysis characterization->gcms hplc HPLC Analysis characterization->hplc

References

solubility of 5-Bromo-2-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that significantly influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. Understanding the solubility profile in a range of organic solvents is crucial for designing robust chemical processes, developing effective delivery systems, and ensuring consistent product quality. This technical guide details the experimental protocol for determining the equilibrium solubility of this compound and provides a structured format for the presentation of the resulting data.

Quantitative Solubility Data

The following table is a template for researchers to populate with their experimentally determined solubility data for this compound. The selection of solvents is based on those commonly used in organic synthesis and pharmaceutical development, and inspired by studies on similar isomers like 6-Bromo-2-methylquinoline.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25[Insert Data][Insert Data]Isothermal Shake-Flask
Ethanol25[Insert Data][Insert Data]Isothermal Shake-Flask
n-Propanol25[Insert Data][Insert Data]Isothermal Shake-Flask
Isopropanol25[Insert Data][Insert Data]Isothermal Shake-Flask
Ethyl Acetate25[Insert Data][Insert Data]Isothermal Shake-Flask
Toluene25[Insert Data][Insert Data]Isothermal Shake-Flask
Acetone25[Insert Data][Insert Data]Isothermal Shake-Flask
Acetonitrile25[Insert Data][Insert Data]Isothermal Shake-Flask
Dichloromethane25[Insert Data][Insert Data]Isothermal Shake-Flask
N,N-Dimethylformamide (DMF)25[Insert Data][Insert Data]Isothermal Shake-Flask

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC or solvent for UV-Vis analysis

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.

    • To separate the saturated solution (supernatant) from the excess solid, two common methods can be used:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) into a clean vial. This method is often preferred as it effectively removes fine particles. Care must be taken to avoid any disturbance of the solid phase during this process.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

    • Report the solubility in appropriate units, such as mg/mL and mol/L, as the mean ± standard deviation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis start Start add_solute Add excess this compound to a known volume of solvent start->add_solute agitate Agitate at constant temperature (e.g., 24-72 hours) add_solute->agitate centrifuge_filter Centrifuge or filter to separate solid from supernatant agitate->centrifuge_filter dilute Dilute a known volume of the supernatant centrifuge_filter->dilute quantify Quantify concentration using HPLC or UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Spectroscopic and Structural Elucidation of 5-Bromo-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are foundational structures in a variety of pharmacologically active compounds and are pivotal intermediates in organic synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of such molecules is essential for structure confirmation, purity assessment, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 54408-52-5[1]

  • Molecular Formula: C₁₀H₈BrN[1]

  • Molecular Weight: 222.08 g/mol [1]

  • Monoisotopic Mass: 220.98401 Da[2]

Data Presentation

While experimental spectra for this compound are not widely published in publicly accessible databases, the following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~ 2.7 - 2.8Singlet (s)3H-CH₃ (at C2)
~ 7.3 - 7.5Doublet (d)1HH3
~ 7.5 - 7.7Triplet (t)1HH7
~ 7.7 - 7.9Doublet (d)1HH6
~ 8.0 - 8.2Doublet (d)1HH8
~ 8.2 - 8.4Doublet (d)1HH4

Note: Predicted values are based on data from related bromo-methyl-quinoline isomers and general substituent effects on the quinoline ring system. Actual coupling constants (J values) would require experimental measurement.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~ 25-CH₃
~ 118C5 (quaternary)
~ 122 - 138Aromatic CH carbons
~ 145 - 160Aromatic quaternary carbons

Note: These are estimated chemical shift ranges. The specific shifts for the nine aromatic carbons would be influenced by the positions of the bromine and methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to be complex in the fingerprint region (below 1500 cm⁻¹) but will show characteristic absorptions for its aromatic and alkyl components.

Table 3: Typical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000MediumC-H StretchAromatic C-H
3000 - 2850MediumC-H StretchMethyl (-CH₃)
1600 - 1585Medium-StrongC=C Stretch (in-ring)Aromatic Ring
1500 - 1400Medium-StrongC=C / C=N Stretch (in-ring)Quinoline Ring System
900 - 675StrongC-H Out-of-Plane BendAromatic C-H
~ 600 - 500Medium-StrongC-Br StretchAryl Halide

Note: These values are based on characteristic infrared absorption frequencies for aromatic and alkyl-substituted heterocyclic compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueIonNotes
221 / 223[M]⁺Molecular ion peak, showing the characteristic M / M+2 isotopic pattern for a monobrominated compound.
206 / 208[M-CH₃]⁺Loss of the methyl group.
142[M-Br]⁺Loss of the bromine atom.
115[C₉H₇]⁺Further fragmentation of the quinoline ring.

Note: The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-32 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound or a single drop if it is in a liquid state onto the center of the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer with an ATR accessory.

    • Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Scan: Collect the spectrum of the sample.

    • Parameters:

      • Scan Range: 4000 to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: Average of 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS): Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Sample Introduction: Inject 1 µL of the prepared solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI) is a common and robust method for this type of molecule.

    • Energy: Typically 70 eV.

  • Mass Analysis:

    • Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40 to 350).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the complementary data from MS, IR, and NMR spectroscopy.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MS_Data Molecular Ion: [M]⁺ at m/z 221/223 Isotopic Pattern (Br) Fragmentation Data MS->MS_Data MS_Info Molecular Weight & Formula Confirmation MS_Data->MS_Info Structure Proposed Structure: This compound MS_Info->Structure Provides MW & Formula IR Acquire IR Spectrum IR_Data Characteristic Bands: Aromatic C-H C=C, C=N Alkyl C-H C-Br Stretch IR->IR_Data IR_Info Functional Group Identification IR_Data->IR_Info IR_Info->Structure Confirms Functional Groups NMR Acquire ¹H & ¹³C NMR Spectra NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration Carbon Environments NMR->NMR_Data NMR_Info Carbon-Hydrogen Framework NMR_Data->NMR_Info NMR_Info->Structure Defines Connectivity & Atom Arrangement

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

References

theoretical studies on 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Study of 5-Bromo-2-methylquinoline

Disclaimer: As of late 2025, dedicated comprehensive are not extensively available in peer-reviewed literature. This technical guide therefore outlines a standard, robust, and widely accepted computational methodology for such an analysis, based on established theoretical studies of quinoline and its derivatives.[1][2][3][4] The quantitative data presented herein is representative and intended to illustrate the expected outcomes of such a study for research, drug discovery, and materials science applications.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents with applications as antimalarial, antibacterial, and anticancer drugs.[3][5] The introduction of a bromine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity.

Computational chemistry provides indispensable tools for elucidating the molecular properties of such compounds at the quantum level.[6] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for the precise determination of molecular geometry, electronic structure, and reactivity descriptors. This guide details the standard computational protocols and expected theoretical results for this compound, providing a framework for researchers and drug development professionals.

Computational Methodology

The following protocol outlines a comprehensive theoretical investigation using widely adopted computational methods.[4][7]

2.1 Software and Theoretical Model

All calculations would be performed using the Gaussian 16 suite of programs.[5] The molecular properties of this compound would be investigated using Density Functional Theory (DFT), which is renowned for its balance of accuracy and computational efficiency in studying organic molecules.[4][8][9] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this purpose, as it has demonstrated excellent performance for a wide range of molecular systems.[2][4] The 6-311++G(d,p) basis set, which includes diffuse functions (++) for non-covalently interacting systems and polarization functions (d,p) for heavier atoms and hydrogen, would be employed for all calculations to ensure high accuracy.[4]

2.2 Key Experimental Protocols

  • Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), entropy, and heat capacity.[4]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[10][11][12]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular interactions, and orbital hybridizations.[13] This method provides a chemically intuitive picture of bonding and delocalization by calculating stabilization energies (E(2)) associated with donor-acceptor interactions.[14]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The color-coded map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Predicted Theoretical Results

The following sections present the anticipated quantitative data from the described computational protocols.

3.1 Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key bond lengths and angles are crucial for understanding its steric profile and potential interactions with biological targets.

Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C5-Br1.905C4-C5-C6119.5
C2-C31.368C5-C6-C7120.3
N1-C21.375C6-C7-N1118.9
C2-C(CH3)1.510C7-N1-C2117.8
C9-N11.381N1-C2-C3122.4
C4-C101.421C2-C3-C4120.1
C5-C101.415C3-C4-C10119.7

Table 1: Predicted optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

3.2 Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs are central to predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[10] A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability.[4]

Parameter Energy (eV) Global Reactivity Descriptor Value
E(HOMO)-6.25Energy Gap (ΔE) 4.15 eV
E(LUMO)-2.10Ionization Potential (I) 6.25 eV
Electron Affinity (A) 2.10 eV
Chemical Hardness (η) 2.075
Electronegativity (χ) 4.175

Table 2: Predicted electronic properties and global reactivity descriptors for this compound.

3.3 Natural Bond Orbital (NBO) Atomic Charges

NBO analysis provides a detailed picture of electron distribution. The nitrogen atom is expected to be the most electronegative center, while the bromine atom also carries a significant negative charge. These sites are primary locations for hydrogen bonding and other intermolecular interactions.

Atom NBO Charge (e) Atom NBO Charge (e)
N1-0.585C6-0.211
C2+0.224C7+0.198
C3-0.230C8-0.205
C4+0.189C9+0.155
C5+0.055C10+0.095
Br-0.048C(Methyl)-0.650

Table 3: Predicted Natural Bond Orbital (NBO) charges for selected atoms of this compound.

Visualizations of Workflows and Concepts

4.1 Computational Analysis Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.[7][15]

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Property Analysis cluster_output 4. Results Interpretation Input Initial Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Submit Calculation Freq Frequency Analysis Opt->Freq Verify Minimum Energy FMO FMO Analysis (HOMO, LUMO, Gap) Opt->FMO NBO NBO Analysis (Atomic Charges) Opt->NBO MEP MEP Analysis (Reactive Sites) Opt->MEP Thermo Thermodynamics Freq->Thermo Results Reactivity Prediction, Spectra, Drug Design Insights FMO->Results NBO->Results MEP->Results Thermo->Results

Computational workflow for theoretical analysis.

4.2 Conceptual Diagram of Frontier Molecular Orbital Interaction

This diagram illustrates the fundamental principle of FMO theory, where a chemical reaction is governed by the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.[10][12]

FMO_Interaction cluster_nucleophile Nucleophile (e.g., this compound) cluster_electrophile Electrophile cluster_product Transition State / Product HOMO HOMO LUMO LUMO HOMO->LUMO  Electron Donation   Product New Bond Formation

HOMO-LUMO interaction in a chemical reaction.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, it is possible to predict its stable geometry, electronic structure, and sites of chemical reactivity. The anticipated results—including a significant HOMO-LUMO gap, a distinct charge distribution with a highly electronegative nitrogen center, and specific geometric parameters—provide a foundational dataset for further research. These computational insights are invaluable for guiding synthetic efforts, understanding potential biological mechanisms, and designing novel quinoline-based derivatives for applications in medicinal chemistry and materials science. The workflows and analyses presented here represent a standard approach to harnessing computational power for molecular discovery and design.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and storage of 5-Bromo-2-methylquinoline. The information herein is curated for professionals in research and drug development, offering insights into the compound's stability profile, recommended storage conditions, and methodologies for assessing its degradation.

Executive Summary

This compound is a halogenated quinoline derivative with applications in chemical synthesis and medicinal chemistry. Like many heterocyclic compounds, its stability is influenced by environmental factors such as light, temperature, pH, and the presence of oxidizing agents. Proper storage and handling are crucial to maintain its purity and integrity for research and development purposes. This guide details the key factors affecting its stability and provides protocols for conducting forced degradation studies to elucidate its degradation profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
CAS Number 54408-52-5
Appearance Solid (form may vary)[1]
Boiling Point 299.7 °C
SMILES String CC1=NC2=C(C=C1)C(=CC=C2)Br

Factors Affecting Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to oxidation, photodegradation, and, to a lesser extent, thermal and hydrolytic stress.[2]

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions.[2] The presence of an electron-donating methyl group may increase the electron density of the ring system, potentially making it more susceptible to oxidation.[2] Common oxidative degradation products of quinolines include N-oxides and hydroxylated derivatives.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2] Quinolines, in general, can undergo photodegradation to form photoisomers, hydroxylated derivatives, and in some cases, products of ring cleavage.[2]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate decomposition reactions.[2] Prolonged exposure to high heat should be avoided.[2]

  • Hydrolysis: this compound itself does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable against hydrolysis across a range of pH values. However, forced hydrolysis studies are still recommended to confirm this.[2]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.[2]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.To minimize thermal degradation.[2]
Light Protect from light by storing in an amber vial or in a dark location.To prevent photodegradation.[2]
Atmosphere For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.[2]
Container Use well-sealed containers.To prevent moisture ingress.[2]
Handling Handle in a well-ventilated area. Use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Avoid generating dust.To prevent inhalation and skin/eye contact.[3]

Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, a proposed general pathway can be inferred from the known chemistry of quinoline derivatives under stress conditions.[2] The primary sites of modification are expected to be the nitrogen atom of the quinoline ring and the aromatic rings.

G A This compound B Oxidation (e.g., H₂O₂) A->B C Photodegradation (UV/Visible Light) A->C D This compound N-oxide B->D N-oxidation E Hydroxylated Derivatives (e.g., Hydroxy-5-bromo-2-methylquinoline) B->E Hydroxylation C->E Hydroxylation F Photoisomers / Ring Cleavage Products C->F G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Methanol/Acetonitrile) prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) prep_samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) prep_samples->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxidation thermal Thermal (Solid State) (e.g., 80°C) prep_samples->thermal photo Photolytic (Solution) (ICH Q1B Guidelines) prep_samples->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants (MS/MS, NMR if necessary) analysis->characterization

References

5-Bromo-2-methylquinoline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-methylquinoline

This document provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this compound specifically, this guide synthesizes information from safety data sheets (SDS) of closely related bromoquinoline and methylquinoline isomers to present the best available guidance. All procedures involving this chemical should be conducted following a thorough, site-specific risk assessment.

Section 1: Hazard Identification and Classification

This compound and its isomers are classified as hazardous. The primary concerns include irritation to the skin and eyes, potential for acute toxicity if swallowed, and respiratory irritation.[1][2][3][4][5]

Table 1: GHS Hazard and Precautionary Statements for Bromoquinoline Analogs

CodeStatementClassificationSource(s)
Hazard Statements (H-Codes)
H302Harmful if swallowed.Acute Toxicity, Oral (Category 4)[3][4][5]
H312Harmful in contact with skin.Acute Toxicity, Dermal (Category 4)[2][5]
H315Causes skin irritation.Skin Corrosion/Irritation (Category 2)[1][2][3][5]
H317May cause an allergic skin reaction.Skin Sensitization (Category 1)[3]
H318Causes serious eye damage.Serious Eye Damage/Eye Irritation (Category 1)[3][4]
H319Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2A)[1][2][5][6]
H332Harmful if inhaled.Acute Toxicity, Inhalation (Category 4)[2]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.Respiratory Sensitization (Category 1)[3]
H335May cause respiratory irritation.Specific target organ toxicity — single exposure (Category 3)[2][3][5][6]
Precautionary Statements (P-Codes)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.Prevention[2][3][5][6][7]
P264Wash skin thoroughly after handling.Prevention[4][6][7]
P270Do not eat, drink or smoke when using this product.Prevention[4][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.Prevention[2][3][4][5][6][7]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Response[2][5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.Response[1][2][6][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.Response[2][6][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[1][2][6]
P405Store locked up.Storage[5][6][7]
P501Dispose of contents/container to an approved waste disposal plant.Disposal[4][5][6]

Section 2: Toxicological Information

Table 2: Summary of Toxicological Data

EndpointResultSpeciesSource(s)
Acute Toxicity (Oral)Category 4: Harmful if swallowed. No quantitative LD50 data available.Rat (by analogy)[2][3][4][5][8]
Acute Toxicity (Dermal)Category 4: Harmful in contact with skin. No quantitative LD50 data available.Rabbit (by analogy)[2][5][8]
Acute Toxicity (Inhalation)Category 4: Harmful if inhaled. No quantitative LC50 data available.Data not available[2]
Skin Corrosion/IrritationCategory 2: Causes skin irritation.Data not available[1][2][3][5]
Serious Eye Damage/IrritationCategory 1 or 2A: Causes serious eye damage or irritation.Data not available[1][2][3][4][5][6]
Respiratory or Skin SensitizationMay cause sensitization if inhaled or on skin.Data not available[3]
Germ Cell MutagenicityBased on available data, classification criteria are not met.Data not available[5]
CarcinogenicityData for quinoline supports a carcinogenicity classification; data for methylquinoline isomers is insufficient.Data not available[8]
Reproductive ToxicityBased on available data, classification criteria are not met.Data not available[5]
STOT-Single ExposureCategory 3: May cause respiratory irritation.Data not available[2][3][5]
STOT-Repeated ExposureBased on available data, classification criteria are not met.Data not available[5][8]

Section 3: Physical and Chemical Properties

Table 3: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₀H₈BrN[9]
Molecular Weight222.08 g/mol [9]
AppearanceAssumed to be a solid.[3]
Melting Point43-48 °C (for 5-Bromoquinoline)
Flash Point>110 °C / >230 °F (for 5-Bromoquinoline)
Water SolubilityNo data available.
StabilityNo data available, but likely stable under recommended storage conditions.[10]

Section 4: Handling and Storage

Precautions for Safe Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7] Ensure safety shower and eyewash stations are accessible.[7]

  • Personal Precautions: Avoid all personal contact, including inhalation of dust or fumes.[11] Avoid contact with skin, eyes, and clothing.[1][6]

  • Hygiene Measures: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in work areas.[4][7] Launder contaminated clothing before reuse.[1][11]

Conditions for Safe Storage:

  • Container: Keep the container tightly closed and securely sealed.[1][6][7]

  • Environment: Store in a cool, dry, and well-ventilated place.[1][6][7]

  • Incompatibilities: Store away from incompatible materials and sources of ignition.[6][7]

Section 5: Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure and must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

CategoryItemStandard(s)PurposeSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.ANSI Z87.1, EN 166Protects against splashes and dust.[10][12][13]
Face shield (worn over goggles).Required for splash hazards.[12]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile).ASTM D6319, EN 374Prevents skin contact.[1][2][7][12][13]
Protective clothing (lab coat).Protects skin and personal clothing.[1][12]
Closed-toe shoes.Protects feet from spills.[12]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask).NIOSH (US)Use if ventilation is inadequate or dust is generated.[1][3][7]

Section 6: First Aid Measures

Immediate action is required in case of exposure.

Table 5: First Aid Procedures

Exposure RouteProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][4][6][7][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][4][6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4][6][7][10]

Section 7: Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][10][14]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[2][4][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][4][10]

Section 8: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[7] Ensure adequate ventilation. Wear the full personal protective equipment described in Section 5.[1][7] Avoid breathing dust and prevent contact with skin and eyes.[11]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[1][2][6][7]

  • Methods for Cleaning Up: Use dry cleanup procedures to avoid generating dust.[11] Sweep, vacuum, or soak up with inert absorbent material and place it into a suitable, labeled container for disposal.[1][2][6][11] Decontaminate the spill area after material pickup is complete.[7]

Section 9: Experimental Protocols

The source documents for this guide, primarily Safety Data Sheets, provide hazard classifications and safety recommendations. They do not contain detailed experimental methodologies for the toxicological or physical hazard studies upon which these classifications are based. For such protocols, researchers should consult specialized toxicological databases or relevant scientific literature.

Section 10: Visualized Workflow: Chemical Spill Response

The following diagram illustrates the logical workflow for responding to an accidental release of this compound.

Spill_Response_Workflow cluster_0 cluster_1 Immediate Actions cluster_2 Preparation for Cleanup cluster_3 Cleanup & Decontamination cluster_4 Spill Spill Discovered Alert Alert Personnel in Area Spill->Alert Evacuate Evacuate Immediate Vicinity Alert->Evacuate PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Collect Material into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste via Approved Channels Cleanup->Dispose RemovePPE Remove PPE Correctly Decontaminate->RemovePPE

Caption: Logical workflow for responding to a this compound spill.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution of 2-Methylquinoline

Abstract

This technical guide provides a comprehensive overview of electrophilic substitution reactions on 2-methylquinoline, also known as quinaldine. 2-Methylquinoline is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is paramount for the synthesis of novel derivatives with tailored properties. This document details the regioselectivity, reaction mechanisms, and optimized experimental conditions for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and mechanistic diagrams generated using Graphviz are included to visually articulate the underlying principles governing these transformations.

Introduction: Reactivity of the 2-Methylquinoline System

Quinoline is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. In electrophilic aromatic substitution (SEAr), the reaction is heavily influenced by the nitrogen atom. Under the strongly acidic conditions typical for SEAr, the nitrogen atom is protonated, forming a quinolinium cation. This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.[1][2]

The primary positions for electrophilic attack on the quinoline nucleus are C5 and C8.[1][3] This regioselectivity can be explained by examining the stability of the Wheland intermediates (sigma complexes) formed upon attack at different positions. Attack at C5 or C8 allows for the positive charge to be delocalized across the carbocyclic ring while keeping the aromatic sextet of the adjacent pyridine-like ring intact in one of the resonance structures. Attack at C6 or C7 disrupts the aromaticity of both rings, leading to less stable intermediates.

The presence of a methyl group at the C2 position in 2-methylquinoline does not significantly alter this general pattern of reactivity for the benzene ring, but it can influence reaction rates and provide steric hindrance.

Nitration of 2-Methylquinoline

The nitration of 2-methylquinoline typically yields a mixture of 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline.[4] The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid medium and temperature.

G start 2-Methylquinoline conditions Nitrating Agent Acid Medium Temperature start->conditions p5 5-Nitro-2-methylquinoline conditions:f0->p5 e.g., HNO₃ conditions:f1->p5 H₂SO₄ conditions:f2->p5 Low Temp (e.g., -5°C) p8 8-Nitro-2-methylquinoline conditions:f0->p8 e.g., HNO₃ conditions:f1->p8 H₂SO₄ conditions:f2->p8 Higher Temp

Figure 1: Factors influencing the regioselectivity of 2-methylquinoline nitration.
Quantitative Data for Nitration

ProductReagentsTemperature (°C)YieldReference
7-Methyl-8-nitroquinoline*Fuming HNO₃, H₂SO₄-5 to RTExcellent[5]
5-Nitro & 8-Nitro mixtureHNO₃, H₂SO₄-Mixture, difficult to separate[4]

Note: This synthesis starts from 7-methylquinoline, but the protocol is directly applicable and demonstrates selective nitration at the adjacent C8 position.

Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline

This protocol is adapted from the nitration of 7-methylquinoline and serves as an excellent model for the selective C8 nitration of a methylquinoline.[5]

  • Preparation of Nitrating Mixture: Prepare a solution of 28.5 mL of fuming nitric acid and 85.5 mL of 98% sulfuric acid. Cool this mixture to -5°C in an ice-salt bath.

  • Reaction Setup: In a separate flask, dissolve 57.05 g (0.398 mol) of 7-methylquinoline in 142.5 mL of 98% sulfuric acid, with mechanical stirring. Cool this mixture to -5°C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred methylquinoline solution, ensuring the temperature is maintained at or below -5°C.

  • Reaction: Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes, allowing the reaction to proceed as it warms to room temperature.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution with a concentrated base (e.g., NaOH or NH₄OH) until the product precipitates.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. The product, 7-methyl-8-nitroquinoline, can be further purified by recrystallization from a suitable solvent like ethanol.

Halogenation of 2-Methylquinoline

Halogenation, particularly bromination and chlorination, also proceeds on the carbocyclic ring. The regioselectivity can be controlled to achieve mono- or di-substitution, primarily at the C5 and C7 positions, especially when an 8-substituent is present.[6][7][8] Metal-free protocols using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) have been developed for the efficient C5-halogenation of 8-substituted quinolines.[6][9]

Quantitative Data for Halogenation
SubstrateReagent(s)Product(s)Yield (%)Reference
N-(2-Methylquinolin-8-yl)benzamideTCCA5-Chloro derivative97[6]
N-(2-Methylquinolin-8-yl)benzamideTBCA5-Bromo derivative98[6]
2-Methylquinoline sulfonamideTCCA5,7-Dichloro derivative86[6]
8-AminoquinolineBr₂ (1.5 eq) in CH₂Cl₂5,7-Dibromo- (42%) & 5-Bromo- (58%)Mixture[8]
2-Bromoaniline & Crotonaldehyde18% HCl, ZnCl₂8-Bromo-2-methylquinoline52[10]
Experimental Protocol: C5-Chlorination of N-(2-Methylquinolin-8-yl)benzamide

This procedure is based on a general metal-free halogenation protocol.[6]

  • Reaction Setup: To a solution of N-(2-methylquinolin-8-yl)benzamide (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL), add trichloroisocyanuric acid (TCCA, 0.36 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-chloro-N-(2-methylquinolin-8-yl)benzamide.

Sulfonation of 2-Methylquinoline

Sulfonation of 2-methylquinoline with a strong sulfonating agent introduces a sulfonic acid (-SO₃H) group. The reaction conditions, especially temperature, are critical for achieving regioselectivity. The formation of 2-methylquinoline-6-sulfonic acid is favored under controlled heating.[11]

G cluster_input Reactants cluster_process Process Control cluster_output Products start 2-Methylquinoline conditions Temperature Control 80-120°C start->conditions agent Sulfonating Agent (e.g., H₂SO₄, Oleum) agent->conditions p6 2-Methylquinoline-6-sulfonic acid (Major Product) conditions:f1->p6 Favors C6-substitution p_other Isomeric Byproducts conditions:f0->p_other Incorrect Temp.

Figure 2: Experimental workflow for the regioselective sulfonation of 2-methylquinoline.
Quantitative Data for Sulfonation

ProductSulfonating AgentTemperature (°C)Key OutcomeReference
2-Methylquinoline-6-sulfonic acidH₂SO₄ or Oleum80-120Optimal for 6-isomer formation[11]
2-Methylquinoline-5-sulfonic acidNitrobenzene, ethanol, water, PtSn/γ-Al₂O₃ catalyst160-230One-step synthesis from nitrobenzene[12][13]
Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic acid

This protocol is a generalized procedure based on established principles for selective sulfonation.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-methylquinoline (1 part by mole).

  • Addition of Agent: Carefully and slowly add fuming sulfuric acid (oleum, containing 20% SO₃) (approx. 3 parts by mole) to the 2-methylquinoline. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Heating: After the addition is complete, heat the reaction mixture in a controlled oil bath to a temperature between 80-120°C. Maintain this temperature and continue stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them (e.g., by HPLC or by quenching in water and analyzing the solubility).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice.

  • Isolation: The product, 2-methylquinoline-6-sulfonic acid, will precipitate out of the cold aqueous solution. Isolate the solid by filtration, wash it with a small amount of ice-cold water, and dry it under vacuum.

Friedel-Crafts Reactions on 2-Methylquinoline

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with quinoline and its derivatives.[14] The basic nitrogen atom of the quinoline ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[14][15] This coordination deactivates the entire ring system towards electrophilic substitution and prevents the formation of the necessary acylium or carbocation electrophile. While some intramolecular Friedel-Crafts acylations on pre-functionalized quinoline derivatives have been reported, direct intermolecular reactions on the 2-methylquinoline core are not a viable synthetic route.[16][17]

Conclusion

The electrophilic substitution of 2-methylquinoline is a well-defined process that predominantly occurs on the carbocyclic ring at positions 5 and 8, a consequence of the deactivating effect of the protonated heterocyclic nitrogen. Regioselectivity can be effectively controlled through the careful selection of reagents and reaction conditions.

  • Nitration yields a mixture of 5- and 8-nitro isomers, with the ratio tunable by temperature.

  • Halogenation can be directed to the C5 position with high selectivity, especially in 8-substituted derivatives.

  • Sulfonation favors substitution at the C6 position under controlled heating.

  • Friedel-Crafts reactions are generally not feasible due to catalyst deactivation by the basic nitrogen atom.

This guide provides the foundational data and protocols necessary for researchers to effectively synthesize and functionalize 2-methylquinoline, enabling the development of novel compounds for pharmaceutical and materials science applications.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Bromo-2-methylquinoline from 2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methylquinoline is a key heterocyclic building block used in the synthesis of various pharmaceutical agents and functional materials. Its structure allows for further chemical modification, making it a valuable intermediate in drug discovery and medicinal chemistry. The bromination of the quinoline scaffold is a critical transformation, and achieving regioselectivity is paramount for synthesizing specific isomers. This document provides a detailed protocol for the regioselective synthesis of this compound via electrophilic bromination of 2-methylquinoline. The method described is adapted from established procedures for the bromination of quinoline systems, ensuring a reliable and reproducible outcome.[1]

Overall Reaction

The synthesis involves the direct electrophilic bromination of 2-methylquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. The strong acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring, primarily at the C5 and C8 positions. Careful control of the reaction temperature enhances the selectivity for the desired C5 isomer.[1]

Reaction Scheme: 2-methylquinoline + NBS --(H₂SO₄, -20°C)--> this compound

Experimental Protocol

This protocol details the synthesis of this compound on a 20 mmol scale.

2.1 Materials and Reagents:

ReagentFormulaMW ( g/mol )GradeSupplier
2-MethylquinolineC₁₀H₉N143.19≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%Acros Organics
Sulfuric Acid (Conc.)H₂SO₄98.0895-98%Fisher Scientific
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousJ.T. Baker
Ammonia SolutionNH₃ (aq)17.0325%VWR Chemicals
Magnesium SulfateMgSO₄120.37AnhydrousEMD Millipore
Crushed IceH₂O18.02--
Silica GelSiO₂60.0860 Å, 230-400 meshMerck
Dichloromethane (DCM)CH₂Cl₂84.93HPLC Grade-
HexaneC₆H₁₄86.18HPLC Grade-

2.2 Equipment:

  • 250 mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Internal thermometer

  • Addition funnel with nitrogen inlet

  • Dry ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

2.3 Procedure:

  • Reaction Setup: Charge a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet with concentrated sulfuric acid (70 mL). Cool the acid to 0°C in an ice-water bath.

  • Addition of Substrate: Slowly add 2-methylquinoline (2.86 g, 20 mmol) to the well-stirred acid, ensuring the internal temperature does not exceed 25°C.

  • Cooling: Cool the resulting solution to -20°C using a dry ice-acetone bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (3.92 g, 22 mmol, 1.1 equiv) in small portions to the vigorously stirred solution. Maintain the internal temperature between -18°C and -22°C during the addition.[1]

  • Reaction: Stir the mixture vigorously for 4 hours at -20°C (± 2°C). The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 9:1 Hexane/Ethyl Acetate eluent system.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with stirring.

  • Neutralization: Place the beaker in an ice bath and slowly adjust the pH to ~9 by adding 25% aqueous ammonia solution. Ensure the temperature is kept below 25°C during neutralization.

  • Extraction: Transfer the resulting alkaline suspension to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with 1M NaOH (1 x 50 mL) followed by water (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane to isolate the pure this compound.

2.4 Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid and aqueous ammonia are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and irritant. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount Used
2-Methylquinoline143.1920.01.02.86 g
N-Bromosuccinimide177.9822.01.13.92 g
Sulfuric Acid (Conc.)98.08--70 mL
Product (Theoretical) 222.08 20.0 - 4.44 g
Expected Yield ---45-55%

Note: The expected yield is based on similar electrophilic bromination reactions of quinoline derivatives.[1] Actual yields may vary.

Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Bromination of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bromination of 2-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols and data presented are compiled from established methodologies for the bromination of quinoline derivatives. While a specific, standardized protocol for 2-methylquinoline is not extensively reported, the following procedures are based on analogous reactions and provide a robust starting point for laboratory synthesis.

The electrophilic bromination of the quinoline ring is influenced by the directing effects of the heterocyclic nitrogen and the methyl group. The pyridine ring is generally electron-deficient, making the benzene ring the more probable site for electrophilic substitution. The precise position of bromination can be influenced by reaction conditions and the presence of activating or deactivating groups.

Comparative Data on Quinoline Bromination

The following table summarizes quantitative data from various reported bromination reactions of quinoline derivatives, offering a comparative overview of reaction conditions and outcomes.

Starting MaterialBrominating AgentSolventTemp. (°C)TimeProductYield (%)Reference
8-MethoxyquinolineBr₂ (1.1 eq)CH₂Cl₂Room Temp2 days5-Bromo-8-methoxyquinoline92[1]
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN01 day5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinolineMixture[1]
4-PhenyltetrahydroquinolineNBS (5.0 eq)DCM--Multi-bromoquinolines-[2]
IsoquinolineNBS (1.3 eq)H₂SO₄ (conc.)-25 to -185 hours5-Bromoisoquinoline72[3]
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylateBr₂ (2 eq)Chloroform-20-Methyl 6,8-dibromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate-[4]

Experimental Workflow

The general workflow for the bromination of a quinoline derivative involves the reaction with a brominating agent in a suitable solvent, followed by workup and purification of the product.

Bromination_Workflow Experimental Workflow for Bromination of 2-Methylquinoline cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-Methylquinoline in Solvent add_br Add Brominating Agent (e.g., Br2 or NBS) Dropwise start->add_br react Stir at Controlled Temperature add_br->react quench Quench Reaction (e.g., with NaHCO3 solution) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (e.g., Column Chromatography or Recrystallization) evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the bromination of 2-methylquinoline.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the bromination of related quinoline derivatives and may require optimization for 2-methylquinoline.

Materials:

  • 2-Methylquinoline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 2-methylquinoline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN).

    • Cool the solution in an ice bath to 0 °C with continuous stirring.

  • Addition of Brominating Agent:

    • Dissolve the brominating agent (e.g., NBS, 1.1 equivalents) in a minimal amount of the same solvent.

    • Add the solution of the brominating agent dropwise to the cooled 2-methylquinoline solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • The reaction can then be allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the cessation of any gas evolution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5]

    • Collect the fractions containing the desired product (as determined by TLC).

    • Evaporate the solvent from the pure fractions to yield the brominated 2-methylquinoline.

  • Characterization:

    • Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety Precautions:

  • Bromine and N-Bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Always perform reactions under an inert atmosphere if reagents are sensitive to air or moisture.

References

Application Note and Protocol: Purification of 5-Bromo-2-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of 5-Bromo-2-methylquinoline using the recrystallization technique. It includes guidelines for solvent selection, a step-by-step experimental procedure, and a summary of key parameters.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science.[1] The purity of such compounds is critical for reliable biological testing and material characterization. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3][4] This allows for the dissolution of the impure solid in a hot, saturated solution, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[2]

Solvent Selection

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent for this compound should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is essential for obtaining a good yield of purified crystals upon cooling.[2][3]

  • Inertness: The solvent should not react chemically with this compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures to be effectively removed.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

Based on the polar nature of the quinoline ring and the presence of a bromine atom, a range of solvents with varying polarities should be screened. Common solvents for the recrystallization of heterocyclic compounds include alcohols, esters, and hydrocarbons, as well as mixed solvent systems.[5]

Proposed Solvents for Screening

The following table summarizes potential solvents and solvent systems for the recrystallization of this compound. Experimental determination of solubility is required to identify the optimal solvent.

Solvent/Solvent SystemRationaleBoiling Point (°C)Notes
EthanolQuinolines often show good solubility in alcohols.[5]78.4A common and effective recrystallization solvent.
MethanolSimilar to ethanol, often used for polar compounds.[6]64.7May be too good a solvent at room temperature.
IsopropanolLess polar than ethanol and methanol.82.6Provides a different polarity for screening.
Ethyl AcetateA medium polarity solvent.77.1Often used for compounds of intermediate polarity.
TolueneA non-polar aromatic solvent.110.6Can be effective for aromatic compounds.
Heptane/TolueneA mixed solvent system can be used if a single solvent is not ideal.[7]VariableThe ratio can be adjusted to achieve desired solubility.
Ethanol/WaterA common mixed solvent system for polar compounds.[3]VariableWater acts as an anti-solvent.

Experimental Protocol

This protocol outlines the steps for selecting a suitable solvent and performing the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (see table above)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Solvent Screening Procedure
  • Place approximately 50 mg of crude this compound into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. A good solvent will dissolve the compound upon heating.[8]

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.[8]

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.

Recrystallization Workflow

Recrystallization_Workflow Workflow for the Recrystallization of this compound cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude this compound in an Erlenmeyer flask. B Add a minimal amount of the selected hot solvent. A->B C Heat the mixture to boiling with stirring to dissolve the solid. B->C D Add more hot solvent dropwise until the solid is fully dissolved. C->D E If insoluble impurities are present, perform a hot gravity filtration. D->E If needed F Allow the hot, clear solution to cool slowly to room temperature. D->F If no hot filtration E->F G Cool the flask in an ice bath to maximize crystal formation. F->G H Collect the crystals by vacuum filtration using a Buchner funnel. G->H I Wash the crystals with a small amount of ice-cold solvent. H->I J Dry the purified crystals in a drying oven or vacuum desiccator. I->J

Caption: Recrystallization workflow for this compound.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. On a hot plate, bring the selected solvent to a boil in a separate flask. Add the minimum amount of hot solvent to the crude material to dissolve it completely.[4][8] If necessary, add small portions of additional hot solvent until a clear, saturated solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying, placing them in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed by analytical techniques such as:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a pure compound.

  • Spectroscopy (NMR, IR, MS): Spectroscopic methods can confirm the chemical structure and identify any remaining impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Avoid inhaling fumes and direct contact with the skin.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Application Notes and Protocols: Suzuki Coupling Reaction of 5-Bromo-2-methylquinoline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The arylation of the quinoline nucleus, particularly at the 5-position, allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 5-Bromo-2-methylquinoline with various arylboronic acids. The resulting 5-aryl-2-methylquinoline derivatives are valuable building blocks for the development of novel therapeutics.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product This compound This compound Reaction_Conditions Pd Catalyst Base Solvent Heat Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) 5-Aryl-2-methylquinoline 5-Aryl-2-methylquinoline Reaction_Conditions->5-Aryl-2-methylquinoline Suzuki-Miyaura Coupling

General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling of a related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] While not identical to the title reaction, these results are illustrative of the expected yields and the tolerance of the reaction to different functional groups on the arylboronic acid. The reactions were generally carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methyl-5-phenylpyridin-3-amineModerate to Good
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amineGood
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amineGood
44-Iodophenylboronic acid5-(4-iodophenyl)-2-methylpyridin-3-amineModerate
53,5-Difluorophenylboronic acid5-(3,5-difluorophenyl)-2-methylpyridin-3-amineModerate
64-Formylphenylboronic acid5-(4-formylphenyl)-2-methylpyridin-3-amineGood
7Naphthalen-1-ylboronic acid2-methyl-5-(naphthalen-1-yl)pyridin-3-amineGood
8Thiophen-2-ylboronic acid2-methyl-5-(thiophen-2-yl)pyridin-3-amineModerate

Yields are described as "moderate to good" in the source literature; specific percentages were not provided in a tabular format.[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a synthesis of procedures reported for similar substrates and should be optimized for each specific arylboronic acid.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylquinoline.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Ar-X Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_RAr R-Pd(II)L₂-Ar Transmetalation->PdII_RAr [ArB(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Ar-R

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of 5-aryl-2-methylquinolines via the Suzuki coupling reaction.

Workflow Start Start: Reactants & Reagents Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Heating Heating and Stirring (85-95 °C, 12-18h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 5-Aryl-2-methylquinoline Purification->Product

Experimental workflow for Suzuki coupling and purification.

Application in Drug Discovery

The synthesis of libraries of 5-aryl-2-methylquinolines using the Suzuki coupling reaction is a valuable strategy in drug discovery. This approach allows for the systematic modification of the aryl substituent, enabling a thorough investigation of the structure-activity relationship (SAR). The quinoline core is a key pharmacophore in many biologically active compounds, and the introduction of diverse aryl groups at the 5-position can modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. These derivatives can be screened in various biological assays to identify novel drug candidates for a wide range of therapeutic areas.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a fundamental tool in modern organic synthesis. This document provides detailed application notes and a generalized protocol for the Heck reaction of 5-Bromo-2-methylquinoline, a key intermediate in the development of novel therapeutics and functional materials. The vinylation at the C5 position of the quinoline scaffold opens avenues for the synthesis of a diverse range of complex molecules.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide, in this case, this compound, with an alkene in the presence of a palladium catalyst and a base.[1] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by alkene insertion and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst.[2]

Data Presentation: Comparative Heck Reaction Conditions

The efficiency of the Heck reaction is highly dependent on the specific combination of catalyst, ligand, base, solvent, and temperature. The following table summarizes various conditions reported for the Heck reaction of analogous aryl and heteroaryl bromides, providing a valuable starting point for the optimization of the reaction with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePdEnCat® 40 (0.8)-NaOAcEthanol140 (mw)0.571[3]
25-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (mw)0.25>95[4]
34-Bromoanisolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97[4]
42-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024High[5]
5General Aryl BromideAlkenePd(OAc)₂PPh₃, P(o-tol)₃, or tBu₃PEt₃N, NaOAc, or Na₂CO₃DMF, NMP, Dioxane, or Toluene>100--[6]

Experimental Protocols

This section outlines a general, step-by-step protocol for performing the Heck reaction with this compound and a generic alkene (e.g., styrene). This protocol is a composite based on established methodologies for similar substrates and should be optimized for specific alkene partners.

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or microwave reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired alkene (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst such as Palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a syringe, add the anhydrous solvent (e.g., DMF, 5 mL) followed by the base (e.g., Triethylamine, 1.5-2.0 mmol, 1.5-2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified 2-methyl-5-vinylquinoline derivative.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Aryl-Pd(II)-X(L2)->Alkene_Coordination Alkene_Complex Ar-Pd(II)-(Alkene)-X(L2) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Alkyl-Pd(II)-X(L2) Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-X(L2)->Beta_Hydride_Elimination Product_Complex Product + H-Pd(II)-X(L2) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (with Base) Product_Complex->Reductive_Elimination Product Product Product_Complex->Product Releases Reductive_Elimination->Pd(0)L2 Base-HX Base-HX Reductive_Elimination->Base-HX Ar-X This compound Ar-X->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination

Caption: The catalytic cycle of the Heck reaction.

General Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reactants Add this compound, alkene, catalyst, and ligand to vessel Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Add_Reactants->Inert_Atmosphere Add_Solvent_Base Add Anhydrous Solvent and Base Inert_Atmosphere->Add_Solvent_Base Heating Heat to Reaction Temperature (e.g., 100-120 °C) Add_Solvent_Base->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Cooling_Dilution Cool to Room Temperature and Dilute Monitoring->Cooling_Dilution Reaction Complete Extraction Aqueous Wash and Extraction Cooling_Dilution->Extraction Drying_Concentration Dry Organic Layer and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General laboratory workflow for the Heck reaction.

References

Application Notes & Protocols: Palladium-Catalyzed Amination of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted quinoline derivatives are significant structural motifs in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds.[1] The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds.[2][3] This reaction has become a cornerstone of modern synthetic chemistry, largely replacing harsher, traditional methods for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally high yields.[2] This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 5-Bromo-2-methylquinoline, a key intermediate for the synthesis of novel therapeutic agents.

General Reaction Scheme:

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

General Reaction Scheme

Detailed Experimental Protocol

This protocol provides a general methodology for the palladium-catalyzed amination of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific amine substrates.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[4]

  • Phosphine ligand (e.g., BINAP, Xantphos, S-Phos)[4][5]

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)[4][5]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., oven-dried Schlenk tube)

  • Reagents for workup and purification (e.g., Ethyl Acetate, Hexanes, Brine, Na₂SO₄, Silica Gel)

Reaction Setup & Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2 - 10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Addition of Reagents: Under a positive flow of inert gas, add this compound (1.0 equiv) and the base (1.4 - 2.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe. Finally, add the amine coupling partner (1.1 - 1.5 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2-methylquinolin-5-amine.[4]

Data Presentation

The following table summarizes reaction conditions adapted from the palladium-catalyzed amination of 2-methylquinoline-5-triflate, a close electronic and positional analog of this compound. These conditions serve as an excellent starting point for optimization.[5]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PiperidinePd(OAc)₂ (4)BINAP (6)Cs₂CO₃ (1.5)TolueneReflux592
2PyrrolidinePd(OAc)₂ (4)BINAP (6)Cs₂CO₃ (1.5)TolueneReflux587
3DiethylaminePd(OAc)₂ (4)BINAP (6)Cs₂CO₃ (1.5)TolueneReflux578
4MorpholinePd(OAc)₂ (4)BINAP (6)Cs₂CO₃ (1.5)TolueneReflux572
5AnilinePd(OAc)₂ (4)BINAP (6)Cs₂CO₃ (1.5)TolueneReflux581

Data adapted from the amination of 2-methylquinoline-5-triflate.[5] Yields are isolated yields.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the palladium-catalyzed amination experiment.

G prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heating & Stirring (80-110 °C) setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key mechanistic steps of the palladium-catalyzed C-N cross-coupling reaction.[2]

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add amido Pd(II)-Amido Complex ox_add->amido amido->pd0 product_node Product (Ar-NR¹R²) amido->product_node label1 Oxidative Addition label2 Amine Coordination & Deprotonation label3 Reductive Elimination reagent1 Ar-Br reagent1->ox_add reagent2 R¹R²NH, Base reagent2->amido

References

Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-Bromo-2-methylquinoline. This versatile starting material allows for the introduction of diverse functionalities at the 5-position of the quinoline ring system through various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The resulting novel quinoline derivatives are of significant interest in drug discovery due to their potential as anticancer and antibacterial agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a key approach in the development of new therapeutic agents. This compound serves as a valuable building block for this purpose, with the bromine atom at the 5-position providing a reactive handle for various cross-coupling reactions. This allows for the synthesis of libraries of novel compounds with diverse substituents, which can then be screened for biological activity.

This document outlines detailed protocols for three key transformations of this compound:

  • Suzuki Coupling: For the synthesis of 5-aryl-2-methylquinolines.

  • Buchwald-Hartwig Amination: For the synthesis of 5-amino-2-methylquinoline derivatives.

  • Sonogashira Coupling: For the synthesis of 5-alkynyl-2-methylquinolines.

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathways and a typical experimental workflow for the palladium-catalyzed cross-coupling reactions of this compound.

G start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira prod_suzuki 5-Aryl-2-methylquinoline suzuki->prod_suzuki prod_buchwald 5-Amino-2-methylquinoline Derivative buchwald->prod_buchwald prod_sonogashira 5-Alkynyl-2-methylquinoline sonogashira->prod_sonogashira

Caption: Synthetic pathways from this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base - Solvent catalyst Add Catalyst System: - Palladium Precatalyst - Ligand - (Cu(I) co-catalyst for Sonogashira) reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

1. Suzuki Coupling for the Synthesis of 5-Aryl-2-methylquinolines

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of C-C bonds. This protocol describes the coupling of this compound with arylboronic acids.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v) or DMF and Water (3:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure: [3][5]

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Add the palladium catalyst (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylquinoline.

2. Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-methylquinoline Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This protocol outlines the coupling of this compound with various primary and secondary amines.[6][7]

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 1.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure: [7][8]

  • In a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-amino-2-methylquinoline derivative.

3. Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-methylquinolines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This protocol details the synthesis of 5-alkynyl-2-methylquinolines.[9][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure: [9][11]

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF) and triethylamine (2.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-methylquinoline.

Data Presentation

The following tables summarize representative quantitative data for the synthesized classes of compounds, including typical reaction yields and biological activity data from literature for analogous quinoline derivatives.

Table 1: Representative Yields for Cross-Coupling Reactions

Coupling ReactionProduct TypeRepresentative Yield (%)
Suzuki Coupling5-Aryl-2-methylquinoline60 - 95%
Buchwald-Hartwig Amination5-Amino-2-methylquinoline70 - 90%
Sonogashira Coupling5-Alkynyl-2-methylquinoline75 - 96%

Table 2: Representative Anticancer Activity of Substituted Quinolines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-ArylquinolinesPC3 (Prostate)31.37 - 34.34[12]
2-ArylquinolinesHeLa (Cervical)8.3[12]
2-Substituted QuinolinesMGC-803 (Gastric)1.38[13]
2-Substituted QuinolinesHCT-116 (Colon)5.34[13]
2-Substituted QuinolinesMCF-7 (Breast)5.21[13]
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideC-32 (Melanoma)Comparable to Cisplatin[1]
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideMDA-MB-231 (Breast)Comparable to Doxorubicin[1]
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideA549 (Lung)Comparable to Doxorubicin[1]

Table 3: Representative Antibacterial Activity of Substituted Quinolines

Compound ClassBacterial StrainMIC (µg/mL)Reference
Aminated QuinolinequinonesStaphylococcus aureus2.44 - 4.88[6]
Novel Quinoline DerivativesBacillus cereus3.12 - 50[14]
Novel Quinoline DerivativesStaphylococcus aureus3.12 - 50[14]
Novel Quinoline DerivativesPseudomonas aeruginosa3.12 - 50[14]
Novel Quinoline DerivativesEscherichia coli3.12 - 50[14]
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideMRSAComparable to Oxacillin[1]

Conclusion

The protocols detailed in this document provide a robust foundation for the synthesis of diverse heterocyclic compounds from this compound. The resulting 5-aryl, 5-amino, and 5-alkynyl quinoline derivatives are valuable scaffolds for the development of novel therapeutic agents, with demonstrated potential in the fields of oncology and infectious diseases. Researchers are encouraged to utilize these methods as a starting point for the exploration of new chemical space and the discovery of next-generation drug candidates. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: 5-Bromo-2-methylquinoline as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylquinoline as a key intermediate in the synthesis of biologically active compounds, with a particular focus on its application in the development of kinase inhibitors. This document includes detailed experimental protocols for common synthetic transformations, quantitative data on the biological activity of derived compounds, and visualizations of relevant signaling pathways.

Introduction

This compound is a substituted quinoline that serves as a valuable synthetic building block in medicinal chemistry.[1] The quinoline scaffold itself is a privileged structure, found in numerous natural and synthetic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[2][3] The presence of a bromine atom at the 5-position and a methyl group at the 2-position makes this compound a versatile precursor for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of chemical space and the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases.[3]

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is its use as a scaffold for the synthesis of kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The bromine atom on the quinoline ring provides a convenient handle for introducing a variety of aryl and heteroaryl groups, enabling the fine-tuning of the pharmacological properties of the resulting molecules to achieve high potency and selectivity for the target kinase.[5]

One such kinase of significant interest is the Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[5][6] The development of RIPK2 inhibitors is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[7]

Data Presentation: Biological Activity of Quinoline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of a series of 4-aminoquinoline derivatives, synthesized from a bromo-quinoline precursor, against RIPK2. This data highlights the potential for developing highly potent kinase inhibitors from such intermediates.

Table 1: Inhibitory Activity (IC50) of 4-Aminoquinoline Derivatives against RIPK2 [5]

CompoundR GroupRIPK2 IC50 (nM)
1 4-pyridinyl8.1 ± 3.9
2 3-pyridinyl2.4 ± 0.2
3 2-pyridinyl12.4 ± 8.9
4 1H-pyrazol-4-yl11.0 ± 1.7
5 1-methyl-1H-pyrazol-4-yl7.1 ± 4.7
6 1-ethyl-1H-pyrazol-4-yl7.2 ± 2.6
7 1-isopropyl-1H-pyrazol-4-yl14.5 ± 5.6
8 1-cyclopropyl-1H-pyrazol-4-yl19.2 ± 0.7

Note: The IC50 values are presented as the mean ± SD from two separate experiments. The parent bromo-quinoline for these derivatives was 6-bromo-4-chloroquinoline, but the synthetic and structure-activity relationship principles are applicable to derivatives of this compound.[5]

Signaling Pathway

The diagram below illustrates the NOD2/RIPK2 signaling pathway, a critical inflammatory cascade that can be targeted by inhibitors derived from this compound.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1_TAB TAK1-TAB Complex RIPK2->TAK1_TAB activates XIAP XIAP (E3 Ligase) XIAP->RIPK2 M1-linked ubiquitination cIAP1_2 cIAP1/2 (E3 Ligases) cIAP1_2->RIPK2 K63-linked ubiquitination IKK_complex IKKα/β-NEMO Complex TAK1_TAB->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB p_NFkB p-NF-κB DNA DNA p_NFkB->DNA translocates to nucleus and binds DNA p_IkB p-IκB Proteasome Proteasome p_IkB->Proteasome degradation Inhibitor Quinoline-based RIPK2 Inhibitor Inhibitor->RIPK2 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines transcription

Caption: The NOD2/RIPK2 signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of 5-aryl-2-methylquinolines from this compound via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a standard starting point for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Potassium carbonate (K2CO3) (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3 mol%)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and K2CO3 (2.5 equivalents).[8]

  • Add the palladium catalyst, Pd(PPh3)4 (3 mol%).[8]

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[8]

  • Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.[8]

  • Place the reaction vial in a preheated oil bath at 90 °C.[8]

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[8]

  • Upon completion, cool the reaction to room temperature.[8]

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylquinoline.[8]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 5-aryl-2-methylquinoline derivatives.

experimental_workflow start Start reagents This compound + Arylboronic acid + Pd Catalyst & Base start->reagents reaction Suzuki-Miyaura Coupling reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 5-Aryl-2-methylquinoline purification->product characterization Characterization (NMR, MS, etc.) product->characterization biological_assay Biological Assay (e.g., Kinase Inhibition Assay) product->biological_assay end End

Caption: A generalized workflow for the synthesis and evaluation of 5-aryl-2-methylquinolines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent biologically active molecules, particularly kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel quinoline-based compounds. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols: Development of Antimicrobial Agents from 5-Bromo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with their broad spectrum of activity attributed to mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV. The strategic functionalization of the quinoline scaffold offers a promising avenue for the discovery of novel antibiotics to combat the growing threat of antimicrobial resistance. This document provides detailed application notes and protocols for the synthesis and evaluation of 5-Bromo-2-methylquinoline derivatives as potential antimicrobial agents. While specific antimicrobial data for this compound derivatives is not extensively available in the current literature, this guide presents protocols and data for structurally related compounds to inform research in this area.

Data Presentation

The antimicrobial potency of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. The following table summarizes reported MIC values for a selection of bromo-substituted and other substituted quinoline derivatives against various pathogens, providing a comparative view of their activity.

Table 1: Antimicrobial Activity of Selected Substituted Quinoline Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
9-bromo substituted indolizinoquinoline-5,12-dioneEscherichia coli ATCC259222[1]
9-bromo substituted indolizinoquinoline-5,12-dioneStreptococcus pyogenes ATCC196152[1]
6-Bromo-2-ethyl-3-methylquinolineNot specifiedNot specified[2]
8-Bromo-2-ethyl-3-methylquinolineNot specifiedNot specified[2]
Quinoline-2-one derivative (6c)Methicillin-resistant Staphylococcus aureus (MRSA)0.75[3]
Quinoline-2-one derivative (6c)Vancomycin-resistant Enterococci (VRE)0.75[3]
Quinoline-2-one derivative (6c)Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50[3]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[4]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-sensitive S. aureus (MSSA)2.2[4]
5,7-Dichloro-8-hydroxy-2-methylquinolineMethicillin-resistant S. aureus (MRSA)1.1[4]

Note: A lower MIC value indicates higher potency. Data for this compound derivatives is not available in the reviewed literature; the table presents data for structurally related compounds to guide research.

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

This protocol describes a general method for the synthesis of 2-methylquinolines, adapted for the synthesis of this compound using a brominated aniline as the starting material. The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

Materials:

  • 4-Bromoaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline in a mixture of concentrated hydrochloric acid and water.

  • Addition of Carbonyl Compound: In a separate dropping funnel, prepare a solution of crotonaldehyde in toluene.

  • Reaction: Heat the aniline solution to reflux. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized this compound derivatives against various bacterial strains.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth

  • Synthesized this compound derivatives

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically prepare a suspension of the test bacteria in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Further dilute the bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the culture broth directly in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Doebner-von Miller Reaction cluster_workup Work-up & Purification cluster_product Product Aniline 4-Bromoaniline Reaction Acid-catalyzed Condensation & Cyclization Aniline->Reaction Carbonyl Crotonaldehyde Carbonyl->Reaction Neutralization Neutralization Reaction->Neutralization Cooling Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacteria Inoculum->Inoculate Dilution Serial Dilution of Compound in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for visible growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Experimental workflow for MIC determination.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately cell death. While specific studies on this compound derivatives are limited, it is hypothesized that they share this mechanism of action.

Quinolone_MoA Compound This compound Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binds to Complex Ternary Complex (Compound-Enzyme-DNA) Target->Complex Forms DSB Double-Strand DNA Breaks Complex->DSB Induces Death Bacterial Cell Death DSB->Death Leads to

Caption: Hypothesized mechanism of action for this compound derivatives.

Structure-Activity Relationships (SAR)

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Based on studies of various quinoline analogues, the following general SAR principles can be inferred and could be applicable to this compound derivatives:

  • Position 2: The methyl group at the C-2 position is a common feature in many active quinolines and can influence the compound's interaction with the target enzyme.

  • Position 5: The bromo substituent at the C-5 position introduces a halogen atom which can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell walls and bind to the target.

  • Further Substitution: The introduction of various functional groups at other positions on the quinoline ring can significantly impact the antimicrobial spectrum and potency. For instance, the addition of basic side chains can improve activity against Gram-positive bacteria.

Further research is required to elucidate the specific structure-activity relationships for this compound derivatives to guide the design of more potent antimicrobial agents.

References

Application Notes and Protocols: Synthesis of Potential Anticancer Compounds Using 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel potential anticancer compounds derived from 5-Bromo-2-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous bioactive compounds, including those with significant anticancer properties.[1][2][3] The presence of a bromine atom at the 5-position of 2-methylquinoline offers a versatile handle for synthetic modifications, such as cross-coupling reactions, to introduce various pharmacophores and generate a library of new chemical entities for anticancer screening.

While specific anticancer data for compounds directly synthesized from this compound is not extensively available in the public domain, this document outlines a proposed synthetic route to a novel quinoline-pyrazole hybrid, 2-methyl-5-(1H-pyrazol-1-yl)quinoline. This proposal is based on established synthetic methodologies for analogous quinoline derivatives and the known anticancer potential of both quinoline and pyrazole moieties.[4][5][6] The protocols provided herein are intended to serve as a detailed guide for the synthesis and subsequent biological evaluation of this and similar compounds.

Proposed Synthesis of 2-methyl-5-(1H-pyrazol-1-yl)quinoline

The proposed synthesis involves a microwave-assisted Ullmann-type coupling reaction between this compound and pyrazole. Microwave-assisted synthesis is often employed to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-methyl-5-(1H-pyrazol-1-yl)quinoline

Materials:

  • This compound (1.0 eq)

  • Pyrazole (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 222 mg), pyrazole (1.5 mmol, 102 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add 5 mL of N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-methyl-5-(1H-pyrazol-1-yl)quinoline.

Biological Evaluation: Anticancer Activity Screening

The synthesized compound can be evaluated for its cytotoxic effects against a panel of human cancer cell lines using a standard MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 2-methyl-5-(1H-pyrazol-1-yl)quinoline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data of Structurally Related Compounds

The following table summarizes the anticancer activity of various quinoline and pyrazole derivatives from the literature to provide a benchmark for the potential efficacy of newly synthesized compounds like 2-methyl-5-(1H-pyrazol-1-yl)quinoline.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
Quinoline 13 2-(3,4-methylenedioxyphenyl)-6-nitroquinolineHeLa (Cervical)8.3[1]
Tetrahydroquinoline 18 4-acetamido-2-methyl-2-(p-tolyl)-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15[1]
Pyrazoline 1b 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)6.78[9]
Pyrazoline 2b 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)16.02[9]
Pyrazoline 9b 3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHeLa (Cervical)7.74[9]
Compound 15 Tetrahydroquinoline derivativeMCF-7 (Breast)15.16[3]
Compound 15 Tetrahydroquinoline derivativeHepG-2 (Liver)18.74[3]
Compound 15 Tetrahydroquinoline derivativeA549 (Lung)18.68[3]
Compound 263 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivativeHuh7 (Liver)1.6[5]
Compound 263 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivativeMCF7 (Breast)3.3[5]
Compound 263 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivativeHCT116 (Colon)1.1[5]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Pyrazole reaction Microwave-Assisted Ullmann Coupling (CuI, K2CO3, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-methyl-5-(1H-pyrazol-1-yl)quinoline purification->product cell_culture Cancer Cell Seeding (96-well plate) product->cell_culture Test Compound treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation 48-72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout analysis IC50 Determination readout->analysis

Caption: Workflow for Synthesis and Anticancer Evaluation.

Proposed Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Quinoline Derivative (e.g., 2-methyl-5-(1H-pyrazol-1-yl)quinoline) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Proposed Inhibition of the PI3K/Akt/mTOR Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of 5-Bromo-2-methylquinoline. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the Doebner-von Miller reaction or the Skraup synthesis, starting from 3-bromoaniline.[1][2]

  • Doebner-von Miller Reaction: This method involves the reaction of an aniline (in this case, 3-bromoaniline) with an α,β-unsaturated carbonyl compound like crotonaldehyde.[1] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and may also utilize a Lewis acid like zinc chloride.

  • Skraup Synthesis: This is a classic method for quinoline synthesis where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent.[2] For the synthesis of 2-methylquinolines, a variation of the Skraup reaction using crotonaldehyde in place of glycerol can be employed.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen method and reaction conditions. While specific yield data for the synthesis from 3-bromoaniline is not extensively reported in readily available literature, yields for analogous bromoquinoline syntheses can range from moderate to good. For instance, a Doebner-von Miller synthesis of 8-bromo-2-methylquinoline from 2-bromoaniline has been reported with a yield of 52%.[3] Optimization of reaction parameters is crucial for maximizing the yield.

Q3: What are the primary side products I should be aware of?

A3: In both the Doebner-von Miller and Skraup syntheses, the formation of polymeric tars is a major side reaction that can significantly reduce the yield and complicate purification.[2] This is often due to the self-condensation of the α,β-unsaturated carbonyl compound under strong acidic and high-temperature conditions. Other potential side products can arise from competing cyclization pathways or incomplete reactions.

Q4: How can I purify the crude this compound?

A4: Purification of the crude product typically involves the following steps:

  • Neutralization: The acidic reaction mixture is first neutralized with a base (e.g., sodium hydroxide or ammonia) to liberate the free quinoline base.

  • Extraction: The product is then extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: The organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux time.
Suboptimal reaction temperature.Ensure the reaction mixture reaches and maintains the optimal temperature for the specific protocol. For the Doebner-von Miller reaction, reflux is typically required.
Ineffective catalyst.The choice and concentration of the acid catalyst are critical. Ensure the use of a strong acid like concentrated HCl or H₂SO₄. The addition of a Lewis acid such as ZnCl₂ can also improve yields in some cases.[3]
Significant Tar/Polymer Formation High concentration of the α,β-unsaturated carbonyl compound.Add the crotonaldehyde or other α,β-unsaturated carbonyl compound dropwise to the heated aniline solution to maintain a low instantaneous concentration, thereby minimizing self-polymerization.[2]
Excessively high reaction temperature.While heating is necessary, temperatures that are too high can accelerate tar formation. Maintain a controlled reflux and avoid overheating.
Highly acidic conditions.While a strong acid is required, using an excessive amount can promote polymerization. Use the recommended stoichiometric amounts of the acid catalyst.
Formation of Isomeric Impurities The use of a meta-substituted aniline like 3-bromoaniline can potentially lead to the formation of both 5-bromo- and 7-bromo-2-methylquinoline.Careful control of reaction conditions may favor the formation of one isomer over the other. Isomers can typically be separated by careful column chromatography.
Difficult Product Isolation Emulsion formation during workup.Add a saturated brine solution during the extraction process to help break up emulsions.
Product remains in the aqueous layer.Ensure the reaction mixture is sufficiently basic (pH > 9) after neutralization to ensure the quinoline is in its free base form for efficient extraction into the organic solvent.

Experimental Protocols

Doebner-von Miller Synthesis of this compound (Adapted from a similar procedure for the 8-bromo isomer)

Materials:

  • 3-Bromoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous (optional, but may improve yield)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3-bromoaniline (1.0 equivalent) in 18% hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add a solution of crotonaldehyde (1.2 equivalents) dropwise to the refluxing mixture over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours.

  • (Optional) Add an equimolar amount of anhydrous zinc chloride and continue stirring for another 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of >9.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Doebner-von Miller Synthesis reagents 1. Mix 3-Bromoaniline and HCl reflux 2. Heat to Reflux reagents->reflux add_croton 3. Add Crotonaldehyde Dropwise reflux->add_croton reflux2 4. Continue Reflux add_croton->reflux2 cool 5. Cool Reaction Mixture reflux2->cool neutralize 6. Neutralize with NaOH cool->neutralize extract 7. Extract with Dichloromethane neutralize->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify by Chromatography dry->purify product This compound purify->product

Caption: A step-by-step workflow for the Doebner-von Miller synthesis.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction tar Significant Tar Formation start->tar purification_loss Loss During Purification start->purification_loss incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reflux Time incomplete->extend_time Yes check_temp Verify Reaction Temperature incomplete->check_temp No slow_addition Slow Dropwise Addition of Crotonaldehyde tar->slow_addition Yes optimize_acid Optimize Acid Concentration tar->optimize_acid Yes check_ph Ensure pH > 9 During Extraction purification_loss->check_ph Yes multiple_extractions Perform Multiple Extractions purification_loss->multiple_extractions Yes

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Bromination of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side products encountered during the bromination of 2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the bromination of 2-methylquinoline?

A1: The bromination of 2-methylquinoline can lead to a variety of side products, primarily arising from over-bromination, side-chain bromination, and the formation of positional isomers. Common side products include:

  • Polybrominated 2-methylquinolines: These are products where more than one bromine atom is added to the quinoline ring. Depending on the reaction conditions, di- or even tri-brominated species can be formed.

  • Side-chain brominated products: The methyl group at the 2-position can undergo bromination to form 2-(bromomethyl)quinoline and 2-(dibromomethyl)quinoline. This is more likely to occur under radical conditions or at higher temperatures.

  • Positional isomers: Bromination can occur at various positions on both the pyridine and benzene rings of the quinoline nucleus, leading to a mixture of isomers that can be challenging to separate.

  • Tar-like polymeric materials: Under harsh acidic or oxidizing conditions, polymerization of the starting material and intermediates can occur, leading to the formation of intractable tars.[1]

Q2: What factors influence the formation of these side products?

A2: The formation and distribution of side products are highly dependent on the reaction conditions. Key factors include:

  • Brominating Agent: The choice of brominating agent (e.g., molecular bromine (Br₂), N-Bromosuccinimide (NBS)) plays a crucial role. Br₂ is a strong electrophile and can lead to over-bromination. NBS can favor radical side-chain bromination, especially in the presence of a radical initiator.

  • Reaction Temperature: Higher temperatures can promote over-bromination and side-chain bromination.

  • Solvent: The polarity of the solvent can influence the regioselectivity of the bromination on the quinoline ring.

  • Stoichiometry of Reagents: Using an excess of the brominating agent will significantly increase the formation of polybrominated products.

  • Presence of Catalysts or Initiators: Lewis acids can enhance electrophilic aromatic substitution, while radical initiators will promote side-chain bromination.

Q3: How can I minimize the formation of side-chain brominated products like 2-(bromomethyl)quinoline?

A3: To minimize bromination on the methyl group, it is crucial to control the reaction conditions to favor electrophilic aromatic substitution over radical reactions. This can be achieved by:

  • Using an appropriate brominating agent: Employing Br₂ in the presence of a Lewis acid catalyst in a non-polar solvent at low temperatures will favor ring bromination.

  • Avoiding radical initiators: Ensure that the reaction is free from substances that can initiate radical chain reactions, such as peroxides or UV light.

  • Controlling the temperature: Keep the reaction temperature low to disfavor the higher activation energy pathway of radical substitution.

Q4: What is the best approach to avoid over-bromination?

A4: Over-bromination can be suppressed by carefully controlling the stoichiometry of the reactants.

  • Use a controlled amount of brominating agent: Employing a 1:1 molar ratio or a slight excess of the brominating agent to 2-methylquinoline is recommended.

  • Slow addition: Add the brominating agent dropwise or in portions to the reaction mixture to maintain a low concentration of the brominating species at any given time.

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the desired mono-brominated product is the major component.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the bromination of 2-methylquinoline.

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired mono-brominated product - Incomplete reaction. - Formation of multiple side products. - Degradation of the product during workup.- Increase reaction time or temperature cautiously while monitoring for side product formation. - Optimize reaction conditions (solvent, temperature, brominating agent) to improve selectivity. - Ensure a neutral or slightly basic workup to prevent degradation of the bromo-2-methylquinoline.
Significant amount of polybrominated products - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent. - Perform the reaction at a lower temperature. - Monitor the reaction progress and quench it once the desired product is formed.
Presence of 2-(bromomethyl)quinoline or 2-(dibromomethyl)quinoline - Radical reaction conditions. - High reaction temperature.- Use a polar solvent and a Lewis acid catalyst to favor electrophilic substitution. - Avoid radical initiators and light. - Conduct the reaction at a lower temperature.
Formation of a complex mixture of isomers - The reaction conditions are not selective.- Experiment with different solvents to influence regioselectivity. - Lowering the reaction temperature can sometimes improve selectivity. - Consider a different synthetic strategy if direct bromination is not selective enough.
Formation of a dark, tarry residue - Harsh reaction conditions (strong acid, high temperature). - Oxidative side reactions.- Use milder reaction conditions. - Ensure the reaction is carried out under an inert atmosphere if oxidation is a concern. - Purify the crude product by column chromatography on silica gel or alumina to remove tar.

Data Presentation

Table 1: Potential Side Products in the Bromination of 2-Methylquinoline and Related Compounds

Side Product Type Specific Example(s) Conditions Favoring Formation Reference
Over-bromination Di- and tri-bromo-2-methylquinolinesExcess brominating agent, higher temperatures.[1]
Side-chain Bromination 2-(Bromomethyl)quinoline, 2-(Dibromomethyl)quinolineRadical conditions (e.g., NBS with initiator), high temperatures.[2]
Positional Isomers 3-Bromo-, 5-Bromo-, 6-Bromo-, 8-Bromo-2-methylquinolineDependent on solvent, temperature, and catalyst.[1]
Polymerization Tar-like materialsHarsh acidic and/or oxidizing conditions.[1]

Experimental Protocols

Protocol 1: Electrophilic Bromination of 2-Methylquinoline (Favoring Ring Substitution)

This protocol is a representative procedure for the electrophilic bromination of 2-methylquinoline, aiming to minimize side-chain bromination.

Materials:

  • 2-Methylquinoline

  • Molecular Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Anhydrous Iron(III) bromide (FeBr₃) (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylquinoline (1 equivalent) in dry carbon tetrachloride under an inert atmosphere.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in carbon tetrachloride from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and the solution is neutral.

  • Separate the organic layer, and extract the aqueous layer with carbon tetrachloride.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired mono-brominated product from unreacted starting material and side products.

Visualizations

Bromination_Pathways 2-Methylquinoline 2-Methylquinoline Mono-bromo-2-methylquinoline Mono-bromo-2-methylquinoline 2-Methylquinoline->Mono-bromo-2-methylquinoline Br₂, Lewis Acid 2-(Bromomethyl)quinoline 2-(Bromomethyl)quinoline 2-Methylquinoline->2-(Bromomethyl)quinoline NBS, Initiator Di-bromo-2-methylquinoline Di-bromo-2-methylquinoline Mono-bromo-2-methylquinoline->Di-bromo-2-methylquinoline Excess Br₂ 2-(Dibromomethyl)quinoline 2-(Dibromomethyl)quinoline 2-(Bromomethyl)quinoline->2-(Dibromomethyl)quinoline NBS, Initiator

Caption: Reaction pathways for the bromination of 2-methylquinoline.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Analysis of Side Product cluster_2 Corrective Actions Problem Undesired Side Product Detected Polybromination Polybromination Problem->Polybromination SideChainBromination Side-chain Bromination Problem->SideChainBromination IsomerFormation Isomer Formation Problem->IsomerFormation ReduceBr Reduce Brominating Agent Stoichiometry Polybromination->ReduceBr ControlTemp Control Temperature (Lower) Polybromination->ControlTemp SideChainBromination->ControlTemp ChangeReagent Change Brominating Agent/Catalyst SideChainBromination->ChangeReagent IsomerFormation->ControlTemp OptimizeSolvent Optimize Solvent IsomerFormation->OptimizeSolvent

Caption: Troubleshooting logic for managing side products.

Experimental_Workflow Start Start: 2-Methylquinoline Reaction Bromination Reaction (Br₂, Catalyst, Solvent, Temp.) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis Product Desired Brominated Product Analysis->Product SideProducts Side Products Analysis->SideProducts

Caption: General experimental workflow for bromination and analysis.

References

Technical Support Center: 5-Bromo-2-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 5-Bromo-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities include unreacted 2-methylquinoline, regioisomers (e.g., 7-Bromo-2-methylquinoline or 8-Bromo-2-methylquinoline), and potentially di-brominated species, depending on the reaction conditions. Degradation can also occur, especially during purification.

Q2: My purified this compound appears as a colored oil or solid. Is this normal?

A2: While pure this compound is typically a solid, residual solvents or minor impurities can cause it to be an oil or have a yellowish to brownish color.[1] Further purification may be necessary to obtain a crystalline solid.

Q3: Can this compound degrade during purification?

A3: Yes, quinoline derivatives can be sensitive to prolonged exposure to heat and acidic conditions.[2] For instance, during column chromatography on silica gel, the acidic nature of the stationary phase can sometimes lead to degradation.

Q4: What is the recommended method for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the isomeric purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oiling Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The compound has a high affinity for the solvent.- Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a solvent mixture. - Try a different solvent system. A good starting point for bromo-quinolines can be ethanol, or mixtures like hexane/ethyl acetate.[3] - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Poor Recovery of the Product Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Crystals are Colored Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Isomers The polarity of the mobile phase is not optimal. The column is overloaded.- Optimize the mobile phase using Thin-Layer Chromatography (TLC). A good starting point for bromo-quinolines is a hexane/ethyl acetate mixture.[2] Adjust the ratio to achieve a clear separation of spots. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[2]
Streaking or Tailing of the Compound Spot on TLC/Column The compound is interacting too strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[2]
Product Degradation on the Column The compound is sensitive to the acidic nature of the silica gel.- Use a deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina.[2] - Minimize the time the compound spends on the column by using flash chromatography.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a mixture of Hexane and Ethyl Acetate)[3]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5][6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities, particularly isomeric byproducts.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture)[2]

  • Triethylamine (optional modifier)[2]

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Use TLC to determine the optimal mobile phase composition. A good separation is typically achieved when the desired compound has an Rf value of 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica to settle, and then add a thin layer of sand on top.

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin the elution process. Collect fractions in separate test tubes.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound (with impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Isomer Separation TLC TLC Recrystallization->TLC Monitor Purity Column_Chromatography->TLC Monitor Fractions HPLC_GCMS HPLC / GC-MS TLC->HPLC_GCMS Confirm Purity NMR NMR HPLC_GCMS->NMR Confirm Structure Pure_Product Pure this compound NMR->Pure_Product Final Product

Caption: General purification and analysis workflow for this compound.

Troubleshooting_Decision_Tree Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography No Oiling_Out Oiling Out? Recrystallization->Oiling_Out Yes Poor_Recovery Poor Recovery? Recrystallization->Poor_Recovery No Poor_Separation Poor Separation? Chromatography->Poor_Separation Yes Streaking Streaking/Tailing? Chromatography->Streaking No Oiling_Out->Poor_Recovery No Change_Solvent Change Solvent/ Use Seed Crystal Oiling_Out->Change_Solvent Yes Reduce_Solvent Reduce Solvent Volume/ Cool in Ice Bath Poor_Recovery->Reduce_Solvent Yes Poor_Separation->Streaking No Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Mobile_Phase Yes Add_Modifier Add Triethylamine to Mobile Phase Streaking->Add_Modifier Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Suzuki Coupling with 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-2-methylquinoline in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate the complexities of the Suzuki coupling with this compound.

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary causes?

A1: Low or no conversion in the Suzuki coupling of this compound can be attributed to several factors, often related to the specific nature of this substrate. The key areas to investigate are:

  • Catalyst Inactivation/Poisoning: The nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to deactivation of the catalyst and consequently, low yields.

  • Suboptimal Ligand Choice: The 2-methyl group on the quinoline ring introduces steric hindrance. Standard ligands like triphenylphosphine (PPh₃) may not be bulky or electron-rich enough to facilitate the crucial oxidative addition and reductive elimination steps with this sterically demanding substrate.

  • Inadequate Base: The base plays a critical role in the transmetalation step by activating the boronic acid. If the base is too weak, not sufficiently soluble in the reaction medium, or sterically hindered, the catalytic cycle can be impeded.

  • Presence of Oxygen: The active Pd(0) catalyst is highly susceptible to oxidation. Insufficient degassing of solvents and reagents, or failure to maintain a strictly inert atmosphere (e.g., under Argon or Nitrogen), can lead to rapid decomposition of the catalyst.

  • Poor Quality of Reagents: The purity of this compound and the boronic acid is crucial. Impurities can poison the catalyst. Additionally, boronic acids can degrade over time, especially if not stored under appropriate conditions, leading to the formation of boroxines or undergoing protodeboronation.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Two common side reactions in Suzuki couplings are homocoupling and protodeboronation.

  • Homocoupling: This results in the formation of a biaryl product from the coupling of two molecules of your boronic acid or two molecules of this compound. The homocoupling of boronic acids is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

    • Solution: To minimize homocoupling, ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a precatalyst that readily generates the active Pd(0) species can also be beneficial.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This side reaction consumes your boronic acid, leading to lower yields of the desired product.

    • Solution: To suppress protodeboronation, you can try using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. Running the reaction under anhydrous conditions with a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) can also be effective.

Q3: My reaction starts but seems to stall before completion. What could be the reason?

A3: A stalled reaction often points towards catalyst deactivation or solubility issues.

  • Catalyst Deactivation: The active Pd(0) species can precipitate out of the reaction mixture as palladium black, especially at higher temperatures or in the presence of trace oxygen. The coordinating nature of the quinoline nitrogen can also contribute to gradual catalyst deactivation over the course of the reaction.

    • Solution: Consider using a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the palladium center. Running the reaction at a slightly lower temperature for a longer duration might also prevent premature catalyst decomposition.

  • Insolubility of Reagents or Products: If any of the starting materials, intermediates, or the final product has poor solubility in the chosen solvent system, it can precipitate out, effectively halting the reaction.

    • Solution: Experiment with different solvent systems to ensure all components remain in solution throughout the reaction. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.

Data Presentation: Reaction Conditions for Suzuki Coupling of Brominated Quinolines

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of brominated quinolines and related nitrogen-containing heterocycles. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-8-methoxyquinolineSubstituted phenylboronic acidsPd(PPh₃)₂Cl₂ (N/A)-Na₂CO₃ (N/A)Toluene/EtOH/H₂ORefluxN/A68-82[1][2]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI]
3-BromoquinolineIsoxazole boronic acid pinacol esterPalladacycle Precatalyst (1.8)XPhos (3.6)DBU (N/A)THF/H₂O (5:1)970.0888[3]
6-Bromo tacrineAryl bromide (via borylation)Pd(dppf)Cl₂·CH₂Cl₂ (5)-K₂CO₃ (2.5)1,4-Dioxane/H₂O (2:1)1008-10N/A[4]
8-Bromo-6-methylquinolin-2(1H)-oneArylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄ (3.0)THF/H₂O7018-24N/A[1]

Note: "N/A" indicates that the specific quantitative value was not provided in the cited source. The yields for "Moderate to Good" were not explicitly quantified in the reference.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be degassed by bubbling an inert gas through it for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylquinoline.

Mandatory Visualizations

Troubleshooting Workflow for Failed Suzuki Coupling

The following diagram outlines a logical workflow to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

G Troubleshooting Workflow for Failed Suzuki Coupling start Failed or Low-Yield Suzuki Coupling Reaction check_catalyst Issue with Catalyst System? start->check_catalyst check_conditions Suboptimal Reaction Conditions? start->check_conditions check_reagents Problem with Reagents? start->check_reagents catalyst_poisoning Catalyst Poisoning by Quinoline Nitrogen? check_catalyst->catalyst_poisoning Yes inadequate_ligand Ineffective Ligand? check_catalyst->inadequate_ligand No wrong_base Incorrect Base or Base Strength? check_conditions->wrong_base Yes wrong_solvent Poor Solvent Choice? check_conditions->wrong_solvent No protodeboronation Protodeboronation of Boronic Acid? check_reagents->protodeboronation Yes impure_reagents Impure Starting Materials? check_reagents->impure_reagents No solution_catalyst_poisoning Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use a pre-catalyst catalyst_poisoning->solution_catalyst_poisoning catalyst_decomposition Catalyst Decomposition? inadequate_ligand->catalyst_decomposition No solution_inadequate_ligand Solution: - Screen different phosphine ligands (e.g., Buchwald ligands) - Increase ligand to metal ratio inadequate_ligand->solution_inadequate_ligand solution_catalyst_decomposition Solution: - Ensure rigorous degassing - Lower reaction temperature - Use a more stable pre-catalyst catalyst_decomposition->solution_catalyst_decomposition solution_base Solution: - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) - Ensure base is finely powdered wrong_base->solution_base wrong_temp Incorrect Temperature? wrong_solvent->wrong_temp No solution_solvent Solution: - Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Check solubility of all components wrong_solvent->solution_solvent solution_temp Solution: - Optimize temperature (80-110 °C is typical) - Consider microwave heating wrong_temp->solution_temp solution_protodeboronation Solution: - Use boronic ester (e.g., pinacol ester) - Use anhydrous conditions protodeboronation->solution_protodeboronation solution_impure_reagents Solution: - Purify starting materials - Use fresh, high-purity boronic acid impure_reagents->solution_impure_reagents G Suzuki-Miyaura Catalytic Cycle cluster_main_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Optimizing Nucleophilic Substitution on 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for nucleophilic substitution reactions on 5-Bromo-2-methylquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions of this compound, focusing on palladium-catalyzed cross-coupling methods.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. A systematic approach to troubleshooting is essential to pinpoint the cause.

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not have formed or has decomposed. Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[1][2] Use fresh palladium precursors or consider pre-catalysts that readily form the active Pd(0) species.[1][3] Catalyst poisoning, especially by the nitrogen on the quinoline ring, can occur; using bulky, electron-rich ligands can help protect the metal center.[4]
Suboptimal Ligand The choice of ligand is critical for successful coupling.[5] For C-N coupling (Buchwald-Hartwig), screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][6][7] For C-C coupling (Suzuki), ligands like SPhos and XPhos are also effective.[8] For Sonogashira coupling, phosphine ligands like PPh₃ are common.
Inappropriate Base The base is crucial for activating the nucleophile and facilitating the catalytic cycle.[5][8] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are often used.[6] For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are common choices.[8][9] The base should be finely powdered for better solubility and reactivity.[8]
Incorrect Reaction Temperature Inadequate temperature can lead to a slow or incomplete reaction.[5] Buchwald-Hartwig aminations are typically run at 80-120 °C.[6] Suzuki couplings often require temperatures in the range of 80-110 °C.[5][8] Sonogashira couplings can sometimes be performed at lower temperatures, around 50 °C, but may require heating up to 100 °C.[10][11]
Poor Reagent Quality Ensure the purity of this compound and the nucleophile.[2] Solvents should be anhydrous and degassed.[1][3] Boronic acids, in particular, can degrade over time; using boronic esters (e.g., pinacol esters) can improve stability.[5][8]
Loss of Volatile Amine For Buchwald-Hartwig reactions with low boiling point amines, the nucleophile can be lost from the reaction mixture. Using a sealed tube or pressure vessel is highly recommended to contain the volatile amine.[12]

Problem 2: Reaction Stalls or Remains Incomplete

Potential Cause Recommended Solution
Catalyst Deactivation The active Pd(0) species can precipitate as palladium black, especially at high temperatures or in the presence of oxygen.[2] Consider a more robust catalyst system or slightly lower reaction temperatures.[2] The quinoline nitrogen can poison the catalyst; using bulky ligands can mitigate this.[4]
Ligand Degradation Some phosphine ligands are sensitive to oxidation. Ensure all manipulations are performed under an inert atmosphere.[2]
Reagent Insolubility The starting material, base, or intermediate species may not be sufficiently soluble in the chosen solvent.[2] Screen alternative solvents or solvent mixtures. For Suzuki reactions, the addition of a small amount of water can help dissolve the base.[8]

Problem 3: Formation of Side Products

Side Product Potential Cause Recommended Solution
Debromination (Hydrodehalogenation) The bromine atom is replaced by a hydrogen atom.This can be influenced by the choice of base and solvent.[5] Ensure strictly anhydrous conditions if appropriate for the protocol. Reducing the reaction temperature or time may also help.
Homocoupling Dimerization of the nucleophile (e.g., boronic acid in Suzuki coupling) or the aryl halide.This is often caused by the presence of oxygen.[3] Thoroughly degas all solvents and maintain a robust inert atmosphere. Adjusting the stoichiometry of the reagents might also be beneficial.
Protodeborylation (Suzuki Coupling) The boronic acid is converted back to the corresponding arene.This side reaction is often base-mediated. Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5] Minimize the presence of water in non-aqueous systems and consider a milder base.

Frequently Asked Questions (FAQs)

Q1: Which type of nucleophilic substitution is most suitable for this compound?

A1: Due to the electron-rich nature of the quinoline ring system, classical SNAr reactions are generally difficult. Palladium-catalyzed cross-coupling reactions are the most effective and versatile methods. These include the Buchwald-Hartwig amination (for C-N bond formation), Suzuki coupling (for C-C bond formation with boronic acids), and Sonogashira coupling (for C-C bond formation with terminal alkynes).[6][8][13]

Q2: What is the general order of reactivity for palladium-catalyzed cross-coupling on haloquinolines?

A2: The general order of reactivity for the halogen is I > Br > Cl.[1] this compound is generally a reactive substrate for these coupling reactions.

Q3: How can I minimize catalyst poisoning by the quinoline nitrogen?

A3: The nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation.[4] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically hinder this coordination and protect the catalyst, promoting the desired cross-coupling reaction.[4]

Q4: Should I use a pre-catalyst or generate the active catalyst in situ?

A4: While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is common, using commercially available pre-catalysts can offer better reproducibility and more consistent results as they are designed to cleanly and efficiently generate the active Pd(0) species.[3]

Q5: What are the key safety precautions when running these reactions?

A5: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[1] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[1] Reactions performed in sealed tubes can build up pressure and should be handled with appropriate caution, especially when using volatile amines or solvents.[12] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

1. General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of an amine with this compound.

  • Materials: this compound, amine nucleophile, palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), anhydrous solvent (e.g., Toluene or Dioxane), Schlenk flask or sealed tube.

  • Procedure:

    • To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equiv.), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-10 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.[6]

    • Add the base (1.2-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).[6]

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. General Protocol for Suzuki Coupling

This protocol is a general guideline for the C-C coupling of a boronic acid with this compound.

  • Materials: this compound, arylboronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (e.g., K₃PO₄ or Cs₂CO₃), solvent (e.g., 1,4-Dioxane/water mixture).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

    • Purge the vessel with an inert atmosphere.

    • Add the degassed solvent system (e.g., 4:1 Dioxane:Water).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[5]

3. General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), copper(I) iodide (CuI, co-catalyst), base (e.g., Et₃N or DIPA), solvent (e.g., THF or Toluene).

  • Procedure:

    • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

    • Purge the flask with an inert atmosphere.

    • Add the degassed solvent and the base (2.0-4.0 equiv.).

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

    • Stir the reaction at the appropriate temperature (can range from room temperature to 100 °C) until completion (monitor by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate and partition between an organic solvent and water.

    • Separate the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on bromo-heterocycles, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Buchwald-Hartwig Amination Conditions

Nucleophile Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.25)Toluene110-1500.5-24Moderate-Good[7]
Various AminesPd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Dioxane10012-24Good[1]
MorpholinePd(OAc)₂ (5)XPhos (5)K₃PO₄ (2.0)Dioxane1002~90[14]

Table 2: Suzuki Coupling Conditions

Boronic Acid Pd Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)Dioxane/H₂O85-95>15Moderate-Good[9]
Arylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O9012Good[5]
Heteroarylboronic acid pinacol esterP1-L5 (2.1)K₃PO₄ (2.0)THF/H₂O1100.1735[15]

Table 3: Sonogashira Coupling Conditions

Alkyne Pd Catalyst (mol%) Cu Source (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
PhenylacetylenePd(PPh₃)₄ (variable)NoneCs₂CO₃ (variable)1,4-Dioxane40278[13]
Terminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2.0)TolueneRT6-20Good[16]
PhenylacetylenePd Catalyst (0.25)NoneEt₃N (5.0)H₂O50-Good[10]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield cat_check Check Catalyst System (Activity, Loading, Poisoning) start->cat_check cond_check Review Reaction Conditions (Temp, Time, Solvent) start->cond_check reagent_check Verify Reagent Quality (Purity, Anhydrous, Degassed) start->reagent_check cat_sol Screen Ligands/Pre-catalysts Ensure Inert Atmosphere cat_check->cat_sol cond_sol Optimize Temperature & Time Screen Solvents cond_check->cond_sol reagent_sol Purify Starting Materials Use Fresh/High-Purity Reagents reagent_check->reagent_sol success Improved Yield cat_sol->success cond_sol->success reagent_sol->success Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_main pd0 L-Pd(0) oa Oxidative Addition pdII L-Pd(II)(Ar)(X) pd0->pdII Ar-X deprot Base-mediated Deprotonation pdII->deprot Amine Coordination pd_amide L-Pd(II)(Ar)(NR'R'') pdII->pd_amide HNR'R'', Base re Reductive Elimination re->pd0 product Ar-NR'R'' pd_amide->pd0 pd_amide->re Forms C-N bond reactants Ar-X + HNR'R''

References

Technical Support Center: Preventing Isomer Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted isomers during the synthesis of quinoline and its derivatives. Here, you will find answers to frequently asked questions and detailed guides to control regioselectivity in common quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: Why is controlling isomer formation important in quinoline synthesis?

The precise substitution pattern on the quinoline ring is often critical for its biological activity and pharmacological properties. The formation of undesired regioisomers can lead to difficulties in purification, reduced yields of the target molecule, and potentially misleading biological data. Therefore, controlling isomer formation is essential for efficient and accurate drug discovery and development.

Q2: Which common quinoline synthesis methods are prone to isomer formation?

Regioselectivity is a significant concern in several classical quinoline syntheses, particularly when using unsymmetrical starting materials. The most notable examples include:

  • Combes Synthesis: When an unsymmetrical β-diketone is reacted with an arylamine.

  • Friedländer Synthesis: When an o-aminoaryl aldehyde or ketone is condensed with an unsymmetrical ketone.

  • Doebner-von Miller Synthesis: When a substituted aniline is reacted with an α,β-unsaturated carbonyl compound.

Q3: What are the key factors that influence which isomer is formed?

The regiochemical outcome of these reactions is primarily governed by a combination of:

  • Steric Effects: Bulky substituents on either reactant can hinder reaction at a nearby position, favoring the formation of the less sterically crowded isomer.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the reactivity of different positions and direct the cyclization pathway.

  • Reaction Conditions: The choice of catalyst (acidic, basic, or organocatalyst), solvent, and temperature can significantly impact the reaction mechanism and, consequently, the ratio of isomeric products.

Troubleshooting Guides for Regioselective Quinoline Synthesis

This section provides detailed troubleshooting guides for controlling isomer formation in the Combes, Doebner-von Miller, and Friedländer syntheses.

The Combes Synthesis: Controlling Regioselectivity with Unsymmetrical β-Diketones

The Combes synthesis is a powerful method for preparing 2,4-disubstituted quinolines. However, the use of an unsymmetrical β-diketone can lead to a mixture of regioisomers.

Issue: My Combes synthesis with an unsymmetrical trifluoromethyl-β-diketone is producing a mixture of 2-CF₃ and 4-CF₃ quinoline isomers. How can I favor the formation of one over the other?

Solution: The regioselectivity in the Combes synthesis is highly dependent on the electronic and steric properties of the substituents on both the aniline and the β-diketone. The electrophilic aromatic annulation step is often rate-determining.[1][2]

  • To favor the 2-CF₃ isomer:

    • Use an aniline with an electron-donating group, such as a methoxy substituent.[2]

    • Increase the steric bulk of the other substituent on the β-diketone.[2]

  • To favor the 4-CF₃ isomer:

    • Use an aniline with an electron-withdrawing group, such as a chloro or fluoro substituent.[2]

Quantitative Data:

The following table summarizes the effect of aniline substituents on the regioselectivity of the Combes synthesis with a trifluoromethyl-β-diketone.

Aniline SubstituentPredominant IsomerReference
Methoxy (electron-donating)2-CF₃[2]
Chloro (electron-withdrawing)4-CF₃[2]
Fluoro (electron-withdrawing)4-CF₃[2]

Experimental Protocol: Modified Combes Synthesis for Trifluoromethylquinolines [2]

This protocol utilizes a polyphosphoric acid (PPA) and ethanol mixture to create a polyphosphoric ester (PPE) catalyst, which is a more effective dehydrating agent than concentrated sulfuric acid.

  • Catalyst Preparation: In a fume hood, carefully prepare the PPE catalyst by mixing polyphosphoric acid with ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted aniline (1.0 eq) and the unsymmetrical trifluoromethyl-β-diketone (1.1 eq).

  • Reaction Execution: Add the PPE catalyst to the reaction mixture. Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Logical Workflow for Combes Synthesis Regiocontrol

Caption: Controlling Isomer Formation in Combes Synthesis.
The Doebner-von Miller Synthesis: Reversing the Standard Regioselectivity

The standard Doebner-von Miller reaction typically yields 2-substituted quinolines. However, by modifying the reactants, the regioselectivity can be reversed to favor the formation of 4-substituted products.

Issue: My Doebner-von Miller synthesis is exclusively producing the 2-substituted quinoline, but I need the 4-substituted isomer.

Solution: A reversal of the standard regiochemistry can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[3][4][5] This modification promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[3]

Quantitative Data:

The following table illustrates the yields of 2-carboxy-4-arylquinolines (the 4-substituted product) from the reaction of various anilines with a γ-aryl-β,γ-unsaturated α-ketoester in refluxing TFA.

Anilineγ-Aryl-β,γ-unsaturated α-ketoesterProduct (Yield)Reference
AnilineEthyl 2-oxo-4-phenylbut-3-enoateEthyl 4-phenylquinoline-2-carboxylate (85%)[3]
4-MethylanilineEthyl 2-oxo-4-phenylbut-3-enoateEthyl 6-methyl-4-phenylquinoline-2-carboxylate (88%)[3]
4-MethoxyanilineEthyl 2-oxo-4-phenylbut-3-enoateEthyl 6-methoxy-4-phenylquinoline-2-carboxylate (90%)[3]
4-ChloroanilineEthyl 2-oxo-4-(4-chlorophenyl)but-3-enoateEthyl 6-chloro-4-(4-chlorophenyl)quinoline-2-carboxylate (83%)[3]

Experimental Protocol: Synthesis of 2-Carboxy-4-arylquinolines [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol) in trifluoroacetic acid (2 mL).

  • Reaction Execution: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, distill the TFA for reuse. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the 2-carboxy-4-arylquinoline.

Reaction Pathway for Regiochemical Reversal

Doebner_von_Miller Reactants Aniline + γ-Aryl-β,γ-unsaturated α-ketoester TFA TFA (reflux) Reactants->TFA Intermediate Schiff's Base Intermediate TFA->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Oxidation Oxidation Cyclization->Oxidation Product 2-Carboxy-4-arylquinoline (4-Substituted Product) Oxidation->Product

Caption: Reversal of Regioselectivity in Doebner-von Miller Synthesis.
The Friedländer Synthesis: Achieving High Regioselectivity with Amine Catalysts

The Friedländer synthesis is a versatile method for producing quinolines, but regioselectivity is a major challenge when using unsymmetrical ketones.

Issue: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I selectively obtain the 2-substituted quinoline?

Solution: The use of specific amine catalysts, particularly cyclic secondary amines, can provide high regioselectivity in favor of the 2-substituted product. The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to be a highly reactive and regioselective catalyst for this transformation.[4][6]

Key Optimization Strategies:

  • Catalyst Choice: Pyrrolidine derivatives, especially TABO, are highly effective.[4]

  • Slow Addition: Slow addition of the methyl ketone substrate to the reaction mixture significantly increases regioselectivity.[4]

  • Temperature: Higher reaction temperatures generally favor the formation of the 2-substituted isomer.[4]

Quantitative Data:

The following table shows the high regioselectivity achieved in the Friedländer synthesis of 1,8-naphthyridines and quinolines using the TABO catalyst.

SubstratesProductRegioselectivity (2-subst. : other)Isolated YieldReference
2-Amino-3-pyridinecarboxaldehyde + 2-Butanone2-Ethyl-1,8-naphthyridine96:475%[4]
2-Aminobenzaldehyde + 2-Pentanone2-Propylquinoline84:1668%[4]
2-Amino-3-pyridinecarboxaldehyde + 3-Pentanone2,3-Diethyl-1,8-naphthyridine>99:184%[4]

Experimental Protocol: Highly Regioselective Friedländer Annulation [4]

  • Reaction Setup: In a reaction vessel, combine the o-aminoaromatic aldehyde (1.0 eq) and the amine catalyst (e.g., TABO, 0.1 eq) in a suitable solvent (e.g., toluene).

  • Slow Addition: Heat the mixture to the desired temperature (e.g., 110 °C). Slowly add the unmodified methyl ketone (1.2-1.5 eq) to the reaction mixture over a period of several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by GC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an appropriate work-up, which may include washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The ratio of regioisomers can be determined by ¹H NMR or GC analysis of the crude product. Purify the desired isomer by column chromatography or recrystallization.

Workflow for Amine-Catalyzed Regioselective Friedländer Synthesis

Friedlander_Workflow Start o-Aminoaromatic Aldehyde Reaction Friedländer Annulation (Slow Addition, High Temp) Start->Reaction Ketone Unsymmetrical Methyl Ketone Ketone->Reaction Catalyst Amine Catalyst (e.g., TABO) Catalyst->Reaction Analysis Analyze Isomer Ratio Reaction->Analysis Product 2-Substituted Quinoline Analysis->Product

References

Technical Support Center: Large-Scale Synthesis of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the large-scale preparation of this compound?

A1: The primary routes for large-scale synthesis of this compound include:

  • Direct Bromination of 2-Methylquinoline: This is a common approach involving the electrophilic substitution of 2-methylquinoline using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. Careful control of reaction conditions is crucial to ensure regioselectivity for the 5-position.

  • Skraup or Doebner-von-Miller Reaction followed by Bromination: This involves synthesizing the 2-methylquinoline core first, for instance, from 2-bromoaniline and crotonaldehyde, and then performing a subsequent bromination step.[1] This multi-step approach can sometimes offer better control over purity.

  • From 5-Amino-2-methylquinoline: This route involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

Q2: I am observing the formation of multiple bromo-isomers during the direct bromination of 2-methylquinoline. How can I improve the regioselectivity for the 5-position?

A2: Achieving high regioselectivity is a common challenge. To favor the formation of the 5-bromo isomer, consider the following:

  • Temperature Control: Maintain a low reaction temperature, as higher temperatures can lead to the formation of other isomers. A temperature range of 0-5°C is often recommended for the addition of the brominating agent.

  • Solvent and Acid Choice: The use of concentrated sulfuric acid as a solvent is known to direct the bromination to the 5- and 8-positions. The protonated quinoline ring is deactivated towards electrophilic attack, and the directing effect of the methyl group and the heteroatom influences the position of bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the electrophile and can improve selectivity.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in quinoline syntheses can be attributed to several factors, especially at scale.[2] Potential causes include:

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure all the starting material has been consumed.

  • Product Loss During Workup: this compound is a solid. Ensure complete precipitation and recovery during filtration. Wash the crude product with appropriate solvents to minimize losses.

  • Side Reactions: Polymerization of reactants or the formation of byproducts can reduce the yield of the desired product.

  • Suboptimal Reagent Stoichiometry: Ensure the molar ratios of your reactants are optimized.

Q4: What are the key safety considerations for the large-scale synthesis of this compound?

A4: Safety is paramount in any large-scale synthesis. Key considerations include:

  • Handling of Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Use of Strong Acids: Concentrated sulfuric acid is highly corrosive. Use appropriate acid-resistant equipment and PPE. The addition of reagents to sulfuric acid can be highly exothermic and requires careful temperature control.

  • Exothermic Reactions: The reaction can be exothermic.[3] Implement efficient cooling and monitoring of the internal reaction temperature, especially during the addition of reagents.

  • Quenching Procedure: The quenching of the reaction mixture with ice and subsequent basification should be done slowly and with cooling to control the exotherm.

Troubleshooting Guides

Issue 1: Formation of Impurities, Including Di-brominated Products
Potential Cause Troubleshooting Step
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use of more than 1.1 equivalents of NBS should be avoided as this can lead to the formation of di-brominated species which can be difficult to separate.[4]
High Reaction Temperature Maintain a consistently low temperature (e.g., -25°C to -18°C during NBS addition as in a similar synthesis) to minimize side reactions and the formation of undesired isomers.[4]
Inefficient Mixing Ensure vigorous and efficient stirring throughout the reaction, especially in large vessels, to maintain homogeneity and prevent localized "hot spots" where side reactions can occur.
Contaminated Starting Materials Use pure 2-methylquinoline and recrystallized NBS for the reaction to avoid introducing impurities from the start.
Issue 2: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an oil or does not precipitate After basification, if the product does not precipitate, it may be due to the presence of impurities. Try extracting the product with a suitable organic solvent like dichloromethane or ethyl acetate.
Poor Crystallization If the crude product is difficult to crystallize, try different solvent systems for recrystallization. A mixture of polar and non-polar solvents might be effective.
Persistent Impurities If recrystallization is insufficient, column chromatography may be necessary for purification. However, this is less ideal for very large scales. An alternative is to form a salt of the quinoline and recrystallize the salt, followed by regeneration of the free base.
Product Loss During Filtration Ensure the pH of the solution is sufficiently basic to precipitate the free base completely. Wash the filter cake with cold water or an appropriate solvent to remove soluble impurities without dissolving the product.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Methylquinoline (Adapted from similar brominations)

This protocol is adapted from procedures for the bromination of similar quinoline derivatives.[4][5]

Materials:

  • 2-Methylquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Sodium Hydroxide solution (e.g., 10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2-methylquinoline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete and the solution is homogeneous, begin the portion-wise addition of N-Bromosuccinimide. Maintain the internal temperature between 0-5°C throughout the addition.

  • After all the NBS has been added, allow the reaction to stir at 0-5°C for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Slowly basify the acidic solution with a concentrated sodium hydroxide solution, keeping the temperature below 20°C with an ice bath. Adjust the pH to >9.

  • The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.

Parameter Value
Temperature 0-5°C
Reaction Time 2-18 hours (monitor for completion)
NBS Equivalents 1.05 - 1.1

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start add_acid Add 2-Methylquinoline to H2SO4 at 0-5°C start->add_acid add_nbs Add NBS portion-wise at 0-5°C add_acid->add_nbs react Stir at 0-5°C add_nbs->react monitor Monitor by TLC/HPLC react->monitor quench Quench on Ice monitor->quench basify Basify with NaOH quench->basify filter Filter Crude Product basify->filter purify Recrystallize/Chromatography filter->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Low Yield or Purity? isomers Multiple Isomers start->isomers Purity dibromo Di-brominated Impurities start->dibromo Purity incomplete_rxn Incomplete Reaction start->incomplete_rxn Yield workup_loss Workup Loss start->workup_loss Yield temp_control Lower/Control Temperature isomers->temp_control slow_addition Slow Reagent Addition isomers->slow_addition dibromo->temp_control check_stoich Check Stoichiometry dibromo->check_stoich extend_time Extend Reaction Time incomplete_rxn->extend_time optimize_workup Optimize Workup/Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for the synthesis of this compound.

References

analytical methods for detecting impurities in 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5-Bromo-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The most common and effective techniques for analyzing the purity of this compound are High-Performance Liquid Chromatography (HPLC), primarily with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is excellent for quantifying the main component and non-volatile impurities, while GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts.

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities in this compound often originate from the synthesis process, which is commonly a variation of the Doebner-von Miller reaction.[1][2][3] These can include:

  • Unreacted Starting Materials: Such as the corresponding aniline and α,β-unsaturated carbonyl compounds.

  • Isomeric Byproducts: Positional isomers like 7-Bromo-2-methylquinoline or 6-Bromo-2-methylquinoline may form depending on the starting materials and reaction conditions.

  • Side-Reaction Products: Products from polymerization of the α,β-unsaturated carbonyl compound or other side reactions.

  • Residual Solvents: Solvents used during synthesis and purification.

Q3: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for quinoline derivatives is a common issue in reversed-phase HPLC.[4][5] The basic nitrogen in the quinoline ring can interact with acidic silanol groups on the silica-based column packing. To troubleshoot this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low (typically between 2.5 and 4.0) to protonate the this compound, which minimizes its interaction with the silanol groups.

  • Buffer Concentration: An adequate buffer concentration (e.g., 20-50 mM) is necessary to maintain a stable pH.

  • Column Choice: Use a modern, end-capped column with low silanol activity.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q4: I am not seeing any peaks, or the peaks are very small, in my GC-MS analysis. What should I check?

A4: If you are experiencing a lack of signal in your GC-MS analysis, there are several potential causes to investigate:

  • Injector Issues: Check for a plugged or contaminated injector liner. The liner should be clean and replaced regularly.

  • System Leaks: Leaks in the injector, column fittings, or septum can lead to a loss of sample and poor performance.

  • Column Problems: The column may be contaminated or degraded. Conditioning the column or trimming a small portion from the inlet might help.

  • Detector Malfunction: Ensure the detector is turned on and operating correctly.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH (2.5-4.0), increase buffer concentration, use an end-capped column.[4][5]
Column overload.Dilute the sample or reduce the injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase.
Column collapse.Replace the column.
Split Peaks Contamination at the column inlet or a blocked frit.Back-flush the column (if permissible) or replace the guard column/column.
Co-elution of an impurity.Optimize the mobile phase composition or gradient to improve separation.
Baseline Drift Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Mobile phase composition changing.Ensure proper mixing and degassing of the mobile phase.
Ghost Peaks Contaminated mobile phase or carryover from previous injections.Use fresh, high-purity solvents and run a blank injection to identify the source of contamination.[6]
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
No or Small Peaks Leak in the system (septum, fittings).Perform a leak check and tighten or replace fittings and septum as needed.
Contaminated or inactive injector liner.Clean or replace the injector liner.
Column degradation.Condition the column or trim the first few centimeters. If the problem persists, replace the column.
Peak Broadening Incorrect carrier gas flow rate.Optimize the carrier gas flow rate for your column dimensions.
Injector temperature too low.Increase the injector temperature to ensure complete vaporization of the sample.
Retention Time Shifts Fluctuations in oven temperature or carrier gas pressure.Verify the stability of the oven temperature program and check for consistent gas pressure.
Poor Resolution Inadequate temperature program.Optimize the temperature ramp rate to improve the separation of closely eluting peaks.
Column is not suitable for the separation.Consider a column with a different stationary phase polarity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: m/z 40-400.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane.

Quantitative Data Summary

The following tables provide typical performance data for the analysis of this compound. These values should be verified and adapted for specific instrumentation and methods.

Table 1: HPLC Method Performance Characteristics

Parameter Typical Value
Retention Time of this compound ~ 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%

Table 2: GC-MS Impurity Profile (Hypothetical)

Component Retention Time (min) Molecular Ion (m/z) Relative Abundance (%)
This compound ~ 12.8221/22399.5
Isomeric Impurity (e.g., 7-Bromo-2-methylquinoline) ~ 13.1221/2230.3
Unreacted Precursor (e.g., 4-Bromoaniline) ~ 9.5171/1730.1
Residual Solvent (e.g., Toluene) ~ 4.2920.1

Visualizations

hplc_troubleshooting start Peak Shape Problem in HPLC tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing Check: 1. Mobile Phase pH 2. Buffer Concentration 3. Sample Concentration 4. Column Condition tailing->cause_tailing Yes split Split Peak? fronting->split No cause_fronting Check: 1. Sample Solvent 2. Column Integrity fronting->cause_fronting Yes cause_split Check: 1. Column Inlet/Frit 2. Co-elution split->cause_split Yes solution_tailing Adjust pH (2.5-4.0) Increase Buffer Conc. Dilute Sample Use End-capped Column cause_tailing->solution_tailing solution_fronting Dissolve Sample in Mobile Phase Replace Column cause_fronting->solution_fronting solution_split Back-flush/Replace Column Optimize Separation cause_split->solution_split

Caption: Troubleshooting workflow for common HPLC peak shape issues.

gcms_workflow start Start: Sample of This compound sample_prep Sample Preparation (Dilution in Dichloromethane) start->sample_prep gc_injection GC Injection (Splitless, 1 µL) sample_prep->gc_injection separation Chromatographic Separation (HP-5MS Column) gc_injection->separation ms_detection Mass Spectrometry Detection (EI, m/z 40-400) separation->ms_detection data_analysis Data Analysis: - Identify Main Peak - Identify Impurities - Quantify ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

References

Technical Support Center: Workup Procedures for Quenching Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the quenching of bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for excess bromine?

A1: The most common methods involve using reducing agents to convert the reddish-brown elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1] Widely used quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and sodium sulfite (Na₂SO₃).[1][2] Other options include:

  • Unsaturated hydrocarbons , like cyclohexene, which undergo an addition reaction with bromine.[1][2]

  • Sodium hydroxide (NaOH) , which reacts to form sodium bromide and sodium hypobromite.[2]

  • Ketones , such as acetone, which can be brominated in the presence of an acid or base catalyst.[2]

Q2: How do I select the appropriate quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors:

  • Reaction pH: If your reaction is conducted under acidic conditions, using sodium thiosulfate can lead to the formation of elemental sulfur as a precipitate.[1][2][3] In such cases, sodium bisulfite or sodium sulfite are better alternatives as they are less likely to form sulfur.[1][2]

  • Product Stability: Ensure your product is stable under the quenching conditions. For example, if your product is sensitive to base, using a strong base like sodium hydroxide for quenching is not advisable.[1][2]

  • Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by washing with water.[1][2] If an organic quenching agent like cyclohexene is used, the resulting dibrominated alkane must be removed, typically by chromatography or distillation.[1][2]

Q3: How can I tell when the quenching process is complete?

A3: The most direct indicator is a visual color change. Elemental bromine has a distinct reddish-brown color. As it is reduced to colorless bromide ions, the reaction mixture will turn from reddish-brown or yellow to colorless or pale yellow, signaling the completion of the quench.[3]

Q4: My reaction mixture is still yellow after adding a significant amount of quenching agent. What should I do?

A4: A persistent yellow or brown color indicates the presence of unreacted bromine.[3] This could be due to several reasons:

  • Insufficient Quenching Agent: You may not have added enough of the quenching solution. Continue to add the quencher portion-wise until the color disappears.[3]

  • Degraded Quenching Agent: The quenching solution may have degraded over time. It is best to prepare fresh solutions of quenching agents.[3]

  • Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous quencher), vigorous stirring is crucial to ensure efficient contact between the two layers.[3]

Q5: I see a fine white or yellow precipitate after quenching with sodium thiosulfate. What is it and how can I remove it?

A5: This precipitate is likely elemental sulfur.[3] Under acidic conditions, sodium thiosulfate can disproportionate to form this solid, which can complicate the work-up.[3] To prevent this, you can either adjust the pH to be neutral or slightly basic before quenching or use an alternative agent like sodium sulfite.[1][3] If sulfur has already formed, it can often be removed by filtering the mixture through a pad of celite.[3]

Q6: What are the essential safety precautions when working with bromine and quenching bromination reactions?

A6: Bromine is a highly toxic, corrosive, and volatile substance.[2]

  • Handling: Always handle bromine in a well-ventilated fume hood.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][5]

  • Emergency Preparedness: Keep a quenching solution, such as saturated sodium thiosulfate, readily available to neutralize any spills.[2][5]

  • Glassware: Do not rinse bromine-contaminated glassware with acetone, as this can form bromoacetone, a potent lachrymator. Use an alcohol rinse instead.[6]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[2]2:1[2]Can form elemental sulfur under acidic conditions.[2]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[2]1:1[2]A good alternative to thiosulfate in acidic media.[2]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[2]1:2[2]Often used interchangeably with sodium bisulfite.[2]
Sodium SulfiteNa₂SO₃200 g/L aqueous solution[2][7]1:1[2]Effective and avoids sulfur precipitation.[2]
Sodium HydroxideNaOHDilute aqueous solution[2]2:1[2]Forms sodium bromide and sodium hypobromite.[2]
CyclohexeneC₆H₁₀Neat or in a solvent[2]1:1[2]Product is a dibrominated alkane that remains in the organic layer.[2]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]

  • Quenching Procedure: a. Once the reaction is complete, cool the reaction mixture in an ice-water bath to 0-5 °C to control the exotherm.[3] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution dropwise.[3] c. Continue adding the solution until the red-brown color of bromine dissipates and the solution becomes colorless or pale yellow.[1]

  • Work-up: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[1] b. Wash the organic layer sequentially with water and then with brine.[1] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1] d. Filter to remove the drying agent.[1] e. Remove the solvent under reduced pressure to isolate the crude product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1][2]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature.[1][2] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[1][2] c. Continue the addition until the bromine color is discharged.[1][2]

  • Work-up: a. Separate the aqueous and organic layers.[1] b. Wash the organic layer with water and then with brine.[1] c. Dry the organic layer over a suitable drying agent and filter.[1] d. Remove the solvent under reduced pressure.[1]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up ReactionMixture Reaction Mixture (with excess Br₂) Cool Cool Reaction Mixture (0-5 °C) ReactionMixture->Cool PrepQuench Prepare Quenching Solution (e.g., 10% Na₂S₂O₃) AddQuench Slowly Add Quencher (Vigorous Stirring) PrepQuench->AddQuench Cool->AddQuench Colorless Solution Becomes Colorless AddQuench->Colorless Separate Separate Layers Colorless->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product Crude Product Concentrate->Product

Caption: General workflow for quenching and working up a bromination reaction.

Troubleshooting_Guide Start Quenching Issue? Exothermic Violently Exothermic? Start->Exothermic Yes PersistentColor Persistent Br₂ Color? Start->PersistentColor No Sol_Exothermic 1. Dilute Quencher 2. Add Slower 3. Ensure Cooling Exothermic->Sol_Exothermic Precipitate Precipitate Formed? PersistentColor->Precipitate No Sol_Color 1. Add More Quencher 2. Prepare Fresh Solution 3. Stir Vigorously PersistentColor->Sol_Color Yes Sol_Precipitate Is it Sulfur from Na₂S₂O₃ in acid? Precipitate->Sol_Precipitate Yes Sol_Sulfur_Yes 1. Adjust pH to Neutral/Basic 2. Use NaHSO₃/Na₂SO₃ instead 3. Filter through Celite Sol_Precipitate->Sol_Sulfur_Yes Yes Sol_Sulfur_No Identify & remove insoluble byproduct Sol_Precipitate->Sol_Sulfur_No No

Caption: Troubleshooting decision tree for common issues during bromination quench.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- and 6-Bromo-2-Methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-bromo-2-methylquinoline and 6-bromo-2-methylquinoline in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct, side-by-side quantitative comparisons under identical reaction conditions are not extensively available in the current literature, this document synthesizes established principles of organic chemistry and data from analogous systems to predict and explain the relative reactivity of these two important building blocks.

The functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry due to the prevalence of this moiety in a vast array of biologically active compounds. The ability to selectively introduce substituents at various positions on the quinoline ring via cross-coupling reactions is a powerful tool for drug discovery and development. Understanding the relative reactivity of isomeric bromoquinolines is crucial for designing efficient and selective synthetic routes.

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions is primarily influenced by a combination of electronic and steric factors.

Electronic Effects: The quinoline ring system features an electron-withdrawing nitrogen atom, which deactivates the entire aromatic system towards electrophilic attack but activates it for reactions involving oxidative addition of a palladium(0) catalyst to the C-Br bond. The extent of this activation is position-dependent. The electron density at the various positions of the carbocyclic ring is influenced by the nitrogen atom's inductive and resonance effects. In general, positions that are more electron-deficient will exhibit a higher rate of oxidative addition, the rate-determining step in many cross-coupling reactions.

Steric Effects: The steric environment around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. The C5 position in the quinoline ring is in closer proximity to the pyridine ring and the C4-hydrogen atom, creating a more sterically hindered environment compared to the C6 position. This steric hindrance can impede the oxidative addition step. Therefore, based on steric considerations, 6-bromo-2-methylquinoline is expected to be more reactive than its 5-bromo counterpart.

Overall Predicted Reactivity: Based on the combination of electronic and steric effects, it is predicted that 6-bromo-2-methylquinoline will generally be more reactive than this compound in palladium-catalyzed cross-coupling reactions. The reduced steric hindrance at the C6 position is likely the dominant factor contributing to this predicted higher reactivity.

Data Presentation: Comparative Yields in Analogous Systems

While direct comparative data for 5-bromo- and 6-bromo-2-methylquinoline is scarce, the following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of other bromoquinoline derivatives. This data, while not a direct comparison, provides context for the expected reactivity of bromoquinolines in these transformations.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Suzuki-Miyaura3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / XPhosHigh (Optimized)[1]
Suzuki-Miyaura6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidNot specifiedGood[1]
Buchwald-Hartwig6-Bromo-2-chloroquinolineVarious cyclic aminesPd₂(dba)₃ / XPhos60-88[2]
Buchwald-Hartwig5-Bromo-8-benzyloxyquinolineN-methylanilineNot specified93[1]

Note: The yields reported are from different studies and under varying reaction conditions, and therefore do not represent a direct comparison of reactivity.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for 5-bromo- and 6-bromo-2-methylquinoline. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results for each substrate.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk flask, add the bromo-2-methylquinoline (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (e.g., 4:1 v/v), is added via syringe.

Reaction and Workup:

  • The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred for 2 to 24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the bromo-2-methylquinoline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 eq.) to an oven-dried Schlenk tube.

  • Add the amine (1.1-1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • The Schlenk tube is sealed and the reaction mixture is heated to a temperature typically between 80 °C and 120 °C.

Reaction and Workup:

  • The reaction is stirred for 12 to 24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-X Ar-Pd(II)(L2)-OR' Ar-Pd(II)(L2)-OR' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-OR' Ligand Exchange with Base (e.g., OH-) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-OR'->Ar-Pd(II)(L2)-Ar' Transmetalation Ar'-B(OR)2 Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Pd(0)L->L-Pd(II)(Ar)(X) Oxidative Addition Ar-X L-Pd(II)(Ar)(NHR'R'') L-Pd(II)(Ar)(NHR'R'') L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NHR'R'') Amine Coordination HNR'R'' L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NHR'R'')->L-Pd(II)(Ar)(NR'R'') Deprotonation Base L-Pd(II)(Ar)(NR'R'')->Pd(0)L Reductive Elimination Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_2 General Cross-Coupling Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Reaction (Heating and Stirring) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Characterization E->F

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Biological Activity of Bromoquinolines: Spotlight on 5-Bromo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom to the quinoline ring system can significantly modulate a compound's physicochemical properties and biological efficacy. This guide provides a comparative analysis of the biological activity of 5-Bromo-2-methylquinoline and its derivatives against other bromoquinoline compounds, with a focus on their antifungal and anticancer properties.

While direct biological activity data for this compound is limited in publicly available research, this guide presents data for a closely related derivative, 5-Bromo-2-methyl-8-quinolinol , and compares its performance with other bromoquinoline isomers. This comparative approach, supported by experimental data, aims to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Antifungal Activity: A Comparative Analysis

The antifungal potential of bromoquinoline derivatives has been a subject of significant investigation. The following table summarizes the minimum inhibitory concentration (MIC) values of 5-Bromo-2-methyl-8-quinolinol and other relevant bromoquinolines against various fungal strains. Lower MIC values indicate greater antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference
5-Bromo-2-methyl-8-quinolinol Aspergillus niger>100[1]
Trichophyton mentagrophytes1.0[1]
Myrothecium verrucaria2.5[1]
Trichoderma viride10[1]
Aspergillus oryzae>100[1]
5,7-Dibromo-2-methyl-8-quinolinolAspergillus niger0.25[1]
Trichophyton mentagrophytes0.05[1]
Myrothecium verrucaria0.1[1]
Trichoderma viride0.25[1]
Aspergillus oryzae0.25[1]
Bromoquinol (structure not fully specified)Aspergillus fumigatus1 µM[2]

Key Observations:

  • 5-Bromo-2-methyl-8-quinolinol demonstrates selective antifungal activity, being particularly effective against Trichophyton mentagrophytes and Myrothecium verrucaria.[1]

  • The di-brominated derivative, 5,7-Dibromo-2-methyl-8-quinolinol , exhibits significantly broader and more potent antifungal activity across all tested strains compared to its mono-brominated counterpart.[1] This suggests that the position and number of bromine substituents play a crucial role in determining the antifungal efficacy of these compounds.

Anticancer Activity: A Comparative Overview

Bromoquinoline derivatives have also emerged as promising candidates in the realm of anticancer research. The following table presents the half-maximal inhibitory concentration (IC50) values for various bromoquinolines against different cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)9.6[3]
HeLa (human cervical cancer)5.45[3]
HT29 (human colorectal adenocarcinoma)7.8[3]
6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0 µM[3]
HeLa (human cervical cancer)24.1 µM[3]
HT29 (human colorectal adenocarcinoma)26.2 µM[3]
5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline)Data on derivatives show promising cytotoxic effects[4]

Key Observations:

  • 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline displays potent anticancer activity against glioblastoma, cervical, and colorectal cancer cell lines.[3]

  • The presence of both bromo and nitro groups in 6,8-Dibromo-5-nitroquinoline results in significant inhibitory activity against the tested cancer cell lines.[3]

  • While specific IC50 values for 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline) are limited, its derivatives have shown promising cytotoxic effects, indicating the potential of this structural motif in anticancer drug discovery.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

1. Preparation of Fungal Inoculum:

  • Fungal strains are grown on an appropriate agar medium.
  • A suspension of fungal spores or cells is prepared in a sterile saline solution.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

2. Preparation of Test Compounds:

  • A stock solution of the bromoquinoline derivative is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plate.
  • The plate is incubated at an appropriate temperature (typically 35-37°C) for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the bromoquinoline derivative for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

4. Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.
  • The IC50 value is determined by plotting cell viability against the compound concentration.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate fungal_inoculum->inoculation compound_dilutions Prepare Serial Dilutions of Bromoquinoline compound_dilutions->inoculation incubation Incubate (35-37°C, 24-48h) inoculation->incubation read_results Visually Assess Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Antifungal Susceptibility Testing.

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat Cells with Bromoquinoline cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for Anticancer Cytotoxicity (MTT) Assay.

References

Comparative Cytotoxicity of 5-Bromo-2-methylquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of 5-Bromo-2-methylquinoline derivatives and structurally related compounds against various cancer cell lines. This document synthesizes available experimental data to offer insights into the potential of this chemical scaffold in oncology research.

While a direct comparative study on a series of this compound derivatives is not extensively available in the public domain, this guide compiles data from various sources on brominated and methylated quinoline analogs to provide a useful benchmark. The presented data highlights the influence of different substitution patterns on the cytotoxic activity of the quinoline core.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of several quinoline derivatives, with a focus on bromo- and methyl-substituted analogs, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Due to variations in experimental conditions across different studies, direct comparison of absolute IC50 values should be approached with caution.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5-Bromo-6,8-dimethoxy-quinolineHT29, A549, Hep3B, HeLa, MCF-7Not specified, but described as "excellent cytotoxicity"5-Fluorouracil, CisplatinNot specified
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.335-FuNot specified
Caco-2 (Colon)0.515-FuNot specified
AGS (Gastric)3.65-FuNot specified
PANC-1 (Pancreatic)18.45-FuNot specified
SMMC-7721 (Liver)9.75-FuNot specified
2-phenylquinolin-4-amineHT-29 (Colon)8.12--
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)--
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
9-bromo-5-styryltetrazolo[1,5-c]quinazolineMCF-7, HeLaSignificant cytotoxicity--
9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazolineMCF-7, HeLaSignificant cytotoxicity--

Experimental Protocols

The evaluation of the cytotoxic activity of quinoline derivatives predominantly involves cell-based assays that measure cell viability or proliferation. The most common methods cited in the literature are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][2]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells, including a vehicle control (e.g., DMSO), are also prepared. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours. During this time, viable cells convert the MTT into formazan.[1][2]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.[1][2]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the compound concentration.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3][4]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Cell Fixation: The cells are fixed to the plate, typically using trichloroacetic acid (TCA).[3][4]

  • Staining: The fixed cells are stained with the SRB solution.[3][4]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[3][4]

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).[3][4]

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of around 510-565 nm.[3][4]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Cancer Cell Lines) CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) CompoundTreatment Compound Treatment (Incubation) CompoundPrep->CompoundTreatment CellSeeding->CompoundTreatment ViabilityAssay Viability Assay (e.g., MTT or SRB) CompoundTreatment->ViabilityAssay Absorbance Absorbance Measurement (Microplate Reader) ViabilityAssay->Absorbance DataProcessing Data Processing (% Viability vs. Concentration) Absorbance->DataProcessing IC50 IC50 Determination DataProcessing->IC50

Caption: A flowchart illustrating the key steps in determining the cytotoxicity of chemical compounds.

Signaling Pathways in Quinoline-Induced Apoptosis

Several quinoline derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, which are key executioners of apoptosis.[5][6] Some derivatives also affect the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7]

G Simplified Quinoline-Induced Apoptosis Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Quinoline Quinoline Derivative Akt_mTOR Inhibition of Akt/mTOR Pathway Quinoline->Akt_mTOR inhibits Caspase8 Caspase-8 Activation Quinoline->Caspase8 Caspase9 Caspase-9 Activation Quinoline->Caspase9 Apoptosis Apoptosis (Programmed Cell Death) Akt_mTOR->Apoptosis leads to Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: An overview of potential signaling pathways activated by quinoline derivatives leading to apoptosis.

References

The Potent Edge: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry. The strategic introduction of bromine atoms to this heterocyclic system has been shown to significantly modulate its biological activity, leading to the development of potent anticancer, antimicrobial, and antimalarial agents. This guide provides a comprehensive comparison of bromo-substituted quinoline derivatives, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and evaluation processes.

The position and number of bromine substituents on the quinoline ring, in conjunction with other functional groups, play a pivotal role in determining the efficacy and selectivity of these compounds. Electron-withdrawing groups, such as additional halogens or nitro groups, often enhance the biological activity. This guide delves into the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of these versatile molecules.

Comparative Analysis of Anticancer Activity

Bromo-substituted quinolines have demonstrated significant cytotoxic effects against a range of cancer cell lines. The introduction of bromine atoms, particularly at the C5 and C7 positions of the 8-hydroxyquinoline core, has been a successful strategy to enhance anticancer potency. The mechanism of action for many of these compounds involves the inhibition of crucial cellular machinery, such as DNA topoisomerase I, an enzyme vital for DNA replication and repair.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for representative bromo-substituted quinoline derivatives against various cancer cell lines.

Compound NameStructureR5R6R7R8Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinoline8-hydroxyquinolineBrHBrOHC612.3 (µg/mL)
7-Bromo-8-hydroxyquinoline8-hydroxyquinolineHHBrOHC625.6 (µg/mL)
6-Bromo-5-nitroquinolineQuinolineHBrHHHT29Lower than 5-FU
3,5,6,7-Tetrabromo-8-methoxyquinoline8-methoxyquinolineBrBrBrOMeC6-
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline8-hydroxyquinolineBrHBrOHC69.6 (µg/mL)
6,8-Dibromo-5-nitroquinolineQuinolineHBrHBr-Significant Activity

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency.

Comparative Analysis of Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. The addition of bromine atoms can enhance the antibacterial and antifungal properties of these molecules. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bromo-substituted quinoline derivatives against various microbial strains.

Compound NameStructureTest OrganismMIC (µg/mL)Reference
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 27)IndolizinoquinolineStaphylococcus aureus (MRSA) ATCC433000.031
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 1)IndolizinoquinolineEscherichia coli (DNA gyrase inhibition)-

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Signaling Pathways and Mechanisms of Action

A key mechanism through which bromo-substituted quinolines exert their anticancer effects is the inhibition of DNA Topoisomerase I. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately apoptosis (programmed cell death).

Topoisomerase_I_Inhibition Signaling Pathway of Topoisomerase I Inhibition by Bromo-Quinolines cluster_0 DNA Replication & Transcription cluster_1 Drug Intervention cluster_2 Cellular Outcome Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding & Cleavage Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Religation Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Bromo_Quinolines Bromo-Substituted Quinolines Bromo_Quinolines->Cleavage_Complex Stabilization DNA_Damage DNA Strand Breaks (Damage) Cleavage_Complex->DNA_Damage Inhibition of Religation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase I by bromo-quinolines.

Experimental Workflows

The biological evaluation of bromo-substituted quinolines typically involves a series of in vitro assays to determine their cytotoxic and antimicrobial activities. A standard workflow for assessing cytotoxicity is outlined below.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Testing Start Start: Cancer Cell Lines Cell_Culture Cell Seeding (96-well plates) Start->Cell_Culture Compound_Treatment Treatment with Bromo-Quinolines (serial dilutions) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, SRB, or LDH) Incubation->Viability_Assay Data_Acquisition Absorbance/Fluorescence Measurement Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: A typical workflow for evaluating cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The biological activity of bromo-substituted quinolines is intricately linked to their structural features. The following diagram illustrates key SAR principles for anticancer activity.

SAR_Diagram Structure-Activity Relationship of Bromo-Quinolines for Anticancer Activity cluster_quinoline Quinoline Core Quinoline R5_Br Bromine at C5: Increases Activity R7_Br Bromine at C7: Increases Activity R8_OH Hydroxyl at C8: Often enhances activity Lipophilicity Increased Lipophilicity: Correlates with higher cytotoxicity R5_Br->Lipophilicity R7_Br->Lipophilicity Other_Substituents Other Electron Withdrawing Groups (e.g., -NO2, -CN): Can further enhance activity R8_OH->Other_Substituents

Caption: Key SAR points for anticancer bromo-quinolines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of bromo-substituted quinolines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.

  • Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates with water to remove the TCA and dead cells.

  • Staining: Stain the fixed cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm. The optical density is proportional to the total protein mass and thus the cell number.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Plate and treat cells with the bromo-quinoline compounds in a 96-well plate.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan formed is proportional to the amount of LDH released and, therefore, the extent of cell damage.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the bromo-substituted quinoline and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

This guide highlights the significant potential of bromo-substituted quinolines as a versatile scaffold for the development of novel therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective drug candidates. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of next-generation therapies for a variety of diseases.

A Comparative Guide to the Synthesis of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of substituted quinolines is a critical endeavor. 5-Bromo-2-methylquinoline, a key intermediate, can be synthesized through various methodologies. This guide provides a comparative analysis of common synthetic routes, supported by available experimental data, to aid in the selection of the most suitable method based on specific research needs.

Comparison of Synthesis Methods

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: direct bromination of the pre-formed quinoline ring and multi-step syntheses involving the construction of the quinoline core followed by or incorporating bromination. Each approach has distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

MethodStarting Material(s)Key ReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Direct Bromination 2-MethylquinolineN-Bromosuccinimide (NBS), Trifluoroacetic acidModerate to High2-5 hoursFewer steps, simple procedure.Potential for side products and purification challenges.
Doebner-von Miller Reaction followed by Bromination o-Anisidine, CrotonaldehydeHCl, H₂SO₄, then a brominating agentGood (over two steps)3-4 hours (cyclization) + bromination timeGood regioselectivity in some cases.[1]Multi-step process, potentially harsh acidic conditions.[1][2]
Sandmeyer-type Reaction 5-Amino-2-methylquinolineNaNO₂, HBr, CuBr~61% (for 5-bromoquinoline)~2 hoursGood for specific isomer synthesis.[3]Requires synthesis of the amino precursor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key synthetic transformations relevant to the synthesis of this compound and its analogs.

Method 1: Direct Bromination of 2-Methylquinoline

This method is based on the electrophilic substitution of a bromine atom onto the quinoline ring.

  • Materials: 2-Methylquinoline, N-Bromosuccinimide (NBS), Trifluoroacetic acid.

  • Procedure:

    • Dissolve 2-methylquinoline in trifluoroacetic acid.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution while maintaining the reaction temperature.

    • Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into an ice-water bath and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Doebner-von Miller Reaction for Quinoline Core Synthesis

This classical method involves the acid-catalyzed cyclization to form the quinoline ring system.[1]

  • Materials: o-Anisidine, Crotonaldehyde, Concentrated Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄).[1]

  • Procedure:

    • In a round-bottom flask, prepare a mixture of o-anisidine and concentrated hydrochloric acid.[1]

    • Heat the mixture and add a solution of crotonaldehyde dropwise with stirring.[1]

    • Carefully add concentrated sulfuric acid to the reaction mixture.[1]

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[1]

    • After completion, cool the reaction mixture and proceed with workup and purification to isolate the 2-methylquinoline derivative.[1]

    • The resulting quinoline can then be subjected to bromination as described in Method 1.

Logical Workflow for Method Selection

The choice of a synthetic method often depends on the specific priorities of the research, such as the desired scale, purity requirements, and available starting materials. The following diagram illustrates a decision-making workflow.

synthesis_selection_workflow start Start: Need to Synthesize This compound priority_check Primary Consideration? start->priority_check high_purity High Purity & Specific Isomer Required priority_check->high_purity Purity speed_simplicity Speed and Simplicity priority_check->speed_simplicity Efficiency starting_material Starting Material Availability priority_check->starting_material Cost/Availability multi_step_path Consider Multi-Step Synthesis (e.g., Sandmeyer or Doebner-von Miller) high_purity->multi_step_path direct_bromination_path Consider Direct Bromination speed_simplicity->direct_bromination_path quinoline_available 2-Methylquinoline Readily Available? starting_material->quinoline_available end_multi_step Proceed with Multi-Step Synthesis multi_step_path->end_multi_step end_direct Proceed with Direct Bromination direct_bromination_path->end_direct yes_path Yes quinoline_available->yes_path Yes no_path No quinoline_available->no_path No yes_path->direct_bromination_path no_path->multi_step_path

Caption: A decision tree for selecting a this compound synthesis method.

This guide provides a foundational understanding of the available methods for synthesizing this compound. The choice of method will ultimately be guided by the specific experimental context, including available resources, desired purity, and production scale. Researchers are encouraged to consult the primary literature for more detailed information and specific reaction optimizations.

References

A Comparative Guide to Catalytic Systems for Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The quinoline moiety, a privileged scaffold in medicinal chemistry, is frequently functionalized using this powerful reaction. The choice of the catalytic system for the coupling of bromoquinolines is critical, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various palladium- and nickel-based catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic needs.

Comparative Performance of Catalytic Systems

The efficacy of a Suzuki coupling reaction is highly dependent on the interplay between the metal precursor, the ligand, the base, and the solvent system. Below is a summary of the performance of different catalytic systems for the Suzuki coupling of bromoquinolines, with a focus on the coupling of 3-bromoquinoline with phenylboronic acid as a benchmark reaction.

Catalyst SystemBromoquinoline SubstrateBoronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Palladium-Based Systems
Pd(PPh₃)₄ (5 mol%)3-BromoquinolinePhenylboronic acidK₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (4:1)901285-95 (Typical)A classic, versatile catalyst, though sometimes requiring higher temperatures and longer reaction times.[1]
Pd(dppf)Cl₂ (3 mol%)3-BromoquinolinePhenylboronic acidNa₂CO₃ (2 equiv.)1,4-Dioxane/H₂O (4:1)80-9012-16HighOften provides high yields and is effective for a broad range of substrates.[2]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)3-BromoquinolineThiophene-3-boronic acidK₂CO₃ (2.5 equiv.)Toluene/H₂O (10:1)1001675-85 (Typical)Buchwald ligands like SPhos are highly effective for challenging substrates, including heteroaryl couplings.[1]
Nickel-Based Systems
NiCl₂(dppf) (5 mol%)6-ChloroquinolinePhenylboronic acidK₃PO₄ (3 equiv.)Dioxane801895Demonstrates the utility of nickel for coupling heteroaryl chlorides, which are often less reactive than bromides.[3]
Ni(COD)₂ (10 mol%) / dppf (10 mol%)2-Chloropyridine (analogous substrate)Phenylboronic acidK₃PO₄ (2 equiv.)Dioxane80180In some cases, α-halo-N-heterocycles can form inactive dimeric nickel species with dppf, inhibiting catalysis.[3]
NiCl₂(PCy₃)₂Aryl Tosylates (analogous substrates)Arylboronic acidsK₃PO₄Dioxane110-Good to excellentEffective for the coupling of more challenging electrophiles like tosylates, suggesting potential for robust performance with bromoquinolines.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative protocols for selected palladium- and nickel-based systems.

Protocol 1: Suzuki Coupling of 3-Bromoquinoline using Pd(dppf)Cl₂

This protocol outlines a general procedure for the Suzuki coupling of 3-bromoquinoline with an arylboronic acid using a common palladium catalyst.[2]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[2]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of an Aryl Halide

This protocol provides a general method for a nickel-catalyzed Suzuki coupling, which can be adapted for bromoquinoline substrates.

Materials:

  • Aryl halide (e.g., bromoquinoline) (4 mmol)

  • Phenylboronic acid (0.5 g)

  • NiCl₂(PPh₃)₂ (0.13 g)

  • Crushed potassium phosphate (1.7 g)

  • Degassed toluene (10 mL)

  • Solvents for workup and chromatography (e.g., water, brine, hexanes)

Procedure:

  • In a 40 mL vial, combine the aryl halide, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate.

  • Seal the vial and add degassed toluene via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture twice with 10 mL of water, removing the aqueous layer each time.

  • Wash the organic layer with 5 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Bromoquinoline, Boronic Acid, Catalyst, & Base inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: Dilute, Wash with H₂O & Brine monitoring->workup purification Purification: Dry, Concentrate, & Column Chromatography workup->purification product Isolated Product purification->product

A generalized experimental workflow for Suzuki coupling reactions.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving the palladium or nickel catalyst.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 M(0)L ar_pd_x Ar-M(II)L X pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition ar_pd_ar Ar-M(II)L Ar' ar_pd_x->ar_pd_ar Ar'-B(OR)₂ + Base transmetalation Transmetalation ar_pd_ar->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' ar_x Ar-X (Bromoquinoline) ar_b Ar'-B(OR)₂ + Base

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal catalytic system for the Suzuki coupling of bromoquinolines is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and cost considerations. Palladium-based catalysts, particularly those employing bulky phosphine ligands like SPhos and dppf, offer a broad scope and high yields for a variety of bromoquinolines. Nickel-based catalysts present a more cost-effective alternative and can be particularly effective for less reactive heteroaryl chlorides. However, their activity can be sensitive to the substrate structure, as seen with certain α-halo-N-heterocycles. This guide provides a foundation for researchers to make informed decisions when selecting a catalytic system, with the understanding that empirical optimization is often necessary to achieve the best results for a specific transformation.

References

In Vitro Evaluation of Novel 5-Bromo-2-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the in vitro performance of novel compounds derived from 5-Bromo-2-methylquinoline, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is supported by experimental data from various studies, with detailed methodologies and an exploration of the underlying signaling pathways.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various derivatives of this compound and related quinoline compounds. This data allows for a direct comparison of their potency against different cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of novel quinoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented below. A lower IC50 value indicates greater potency.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Schiff base of 5-bromo-isatin and 7-formyl-8-hydroxy-2-methylquinoline Not SpecifiedData Not AvailableNot SpecifiedNot Specified
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot Specified
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot Specified
A549 (Lung Cancer)Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot Specified
NitroFQ 3ePC3 (Prostate Cancer)<50Not SpecifiedNot Specified
Reduced FQ 4cPC3 (Prostate Cancer)<50Not SpecifiedNot Specified
TriazoloFQ 5fPC3 (Prostate Cancer)<50Not SpecifiedNot Specified

Note: Specific IC50 values for the Schiff base derivative of 5-bromo-isatin and 7-formyl-8-hydroxy-2-methylquinoline were not available in the reviewed literature. The table includes data for other relevant quinoline derivatives to provide a comparative context.

Antimicrobial Activity

Several novel quinoline derivatives have been screened for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/NameBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Schiff base of 5-bromo-isatin and 7-formyl-8-hydroxy-2-methylquinoline S. aureusNot SpecifiedC. albicansNot Specified
E. coliNot Specified
Aminated Quinolinequinone (AQQ8)S. aureus (ATCC 29213)4.88Not SpecifiedNot Specified
Aminated Quinolinequinone (AQQ9)S. aureus (ATCC 29213)2.44Not SpecifiedNot Specified
Aminated Quinolinequinone (AQQ6)E. faecalis (ATCC 29212)78.12Not SpecifiedNot Specified
Aminated Quinolinequinone (AQQ9)E. faecalis (ATCC 29212)78.12Not SpecifiedNot Specified

Note: While the synthesis of a Schiff base from a 2-methylquinoline derivative and 5-bromo-isatin has been reported, specific MIC values were not detailed in the available literature. The table includes data for other aminated quinolinequinones for comparison.

Experimental Protocols

Reproducibility is critical in scientific research. The following are detailed methodologies for the key in vitro experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their biological effects through various mechanisms of action. Understanding these pathways is crucial for the rational design of more potent and selective drugs.

Anticancer Mechanisms

The anticancer activity of quinoline derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Some of the key signaling pathways implicated include:

  • Inhibition of Topoisomerases: Certain quinoline analogs can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a crucial role in cell proliferation and survival.

  • Modulation of Apoptotic Pathways: These compounds can induce apoptosis by altering the expression of key regulatory proteins such as p53, p21, and members of the Bcl-2 family (e.g., Bax and Bcl-2).[1]

anticancer_pathway This compound Derivative This compound Derivative Protein Kinase Inhibition Protein Kinase Inhibition This compound Derivative->Protein Kinase Inhibition Topoisomerase Inhibition Topoisomerase Inhibition This compound Derivative->Topoisomerase Inhibition Cell Cycle Arrest Cell Cycle Arrest Protein Kinase Inhibition->Cell Cycle Arrest Topoisomerase Inhibition->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cell Cycle Arrest->Apoptosis Induction Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition

Caption: Potential anticancer mechanisms of this compound derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to modulate key inflammatory pathways.

  • Inhibition of Pro-inflammatory Mediators: Some quinoline compounds can suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Certain quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation This compound Derivative This compound Derivative This compound Derivative->NF-κB Activation Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by quinoline derivatives.

Conclusion

The in vitro data presented in this guide highlight the potential of novel compounds derived from this compound as promising candidates for further drug development. Their demonstrated anticancer and antimicrobial activities, coupled with insights into their mechanisms of action, provide a solid foundation for future research aimed at optimizing their therapeutic efficacy and selectivity. The detailed experimental protocols included herein are intended to facilitate the reproducible evaluation of these and other novel chemical entities.

References

Comparative Docking Analysis of 5-Bromo-2-methylquinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential binding affinities of 5-Bromo-2-methylquinoline analogs against key protein kinase targets implicated in cancer. By leveraging computational docking studies, we aim to elucidate the structure-activity relationships (SAR) of this class of compounds, offering insights to guide the rational design of more potent and selective therapeutic agents. While direct comparative studies on a full series of this compound analogs are not extensively available in the public domain, this guide synthesizes available data on related quinoline derivatives to provide a representative analysis.

Data Presentation: Comparative Docking Performance

The following table summarizes the predicted binding affinities (docking scores) of a hypothetical series of this compound analogs against the Epidermal Growth Factor Receptor (EGFR) kinase domain. Lower (more negative) docking scores are indicative of a higher predicted binding affinity. This data is representative and compiled from various studies on substituted quinoline derivatives to illustrate a comparative analysis.[1]

Compound IDSubstitution at C4Substitution at C7Docking Score (kcal/mol) vs. EGFR
5B2MQ-Ref -H-H-7.8
5B2MQ-A1 -NH2-H-8.5
5B2MQ-A2 -OH-H-8.2
5B2MQ-A3 -OCH3-H-8.1
5B2MQ-B1 -H-Cl-8.0
5B2MQ-B2 -H-F-7.9
5B2MQ-C1 -NH2-Cl-9.1
Erlotinib (Reference Drug)-9.5

Experimental Protocols

The following is a detailed methodology for a typical comparative molecular docking study, based on protocols frequently cited in the literature for the analysis of quinoline-based kinase inhibitors.

Preparation of the Receptor

The three-dimensional crystal structure of the target protein, such as the EGFR kinase domain, is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure. Hydrogen atoms are added to the protein, and the structure is energy-minimized using a suitable force field (e.g., CHARMM) to relieve any steric clashes. The binding site is defined based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

Ligand Preparation

The 3D structures of the this compound analogs are constructed using molecular modeling software. The ligands are then energy-minimized, and appropriate protonation states at physiological pH are assigned.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock, GOLD, or Glide.[2] The prepared ligands are docked into the defined binding site of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket to identify the most favorable binding pose. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

Analysis of Docking Results

The docking results are analyzed to identify the best-scoring pose for each analog. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the binding site are visualized and analyzed. A comparative analysis of the docking scores and binding modes across the series of analogs is conducted to understand the structure-activity relationships.

Mandatory Visualization

Comparative_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Receptor Receptor Preparation (e.g., EGFR) Docking Molecular Docking (e.g., AutoDock, GOLD) Receptor->Docking Ligands Ligand Preparation (this compound Analogs) Ligands->Docking Scoring Binding Affinity Scoring Docking->Scoring Pose Binding Pose Analysis Scoring->Pose SAR Structure-Activity Relationship (SAR) Analysis Pose->SAR Results Comparative Results & Lead Identification SAR->Results

A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Quinoline This compound Analog Quinoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

EGFR signaling pathway, a target for quinoline-based inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 5-Bromo-2-methylquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical to minimize environmental impact and protect personnel from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations.[1] The following protocol is a general guideline and should be adapted to comply with the specific requirements of your institution and region.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Do not mix this waste with non-hazardous materials.

    • Segregate waste containing this compound from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.[2]

    • The container should be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste" and "this compound".

  • Disposal of Unused Product:

    • For unused or excess this compound, one recommended method is incineration.[1]

    • This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This procedure should only be performed by qualified personnel at a licensed waste disposal facility.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste.

    • Collect these materials in a sealed, labeled container for disposal.

  • Spill Cleanup:

    • In the event of a spill, prevent the material from entering drains, waterways, or the soil.[1]

    • For solid spills, carefully sweep the material to collect it into an airtight container, avoiding dust dispersal.[1]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3]

    • The spill area should be decontaminated after cleanup.

Quantitative Data Summary

The following table summarizes key hazard information for compounds structurally similar to this compound. Specific data for this compound should be obtained from the product's Safety Data Sheet (SDS).

ParameterInformation (Based on Structurally Similar Compounds)
Hazard Classifications Acute Toxicity (Oral, Dermal), Skin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity (Single Exposure)[3][4]
Signal Word Warning[3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[3][4]
Environmental Precautions Should not be released into the environment.[1][3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered from the point of waste generation to its final disposal.

A Waste Generation (Unused Product, Contaminated Materials) B Hazard Assessment (Consult SDS and Local Regulations) A->B C Segregation (Isolate from other waste streams) B->C D Proper Containerization (Labeled, sealed, compatible container) C->D E Temporary Storage (Designated hazardous waste area) D->E F Waste Pickup (Arrange with licensed disposal vendor) E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult the specific Safety Data Sheet provided by the manufacturer and your institution's EHS guidelines for the most accurate and comprehensive information.

References

Personal protective equipment for handling 5-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Bromo-2-methylquinoline, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The following table summarizes the key safety information:

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Acute toxicity, oralH302: Harmful if swallowedGHS07Warning
Skin corrosion/irritationH315: Causes skin irritationGHS07Warning
Serious eye damage/eye irritationH319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following PPE is mandatory when handling this compound.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3][4]To protect against eye irritation or serious eye damage from dust or splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are required.[2][5] For tasks with a higher risk of contamination, an acid-resistant apron and disposable coveralls are recommended.[2]To prevent skin irritation from direct contact with the compound.[1][6]
Respiratory Protection A NIOSH-approved respirator is necessary if handling the compound in a way that generates dust or if working outside of a certified chemical fume hood.[3][7]To avoid respiratory tract irritation from inhaling dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[8]

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[8][10]

2. Weighing and Transferring the Chemical:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, containers) within the chemical fume hood.

  • Dispensing: Carefully open the container. Use a clean, designated spatula to transfer the solid compound to a weigh boat. Avoid creating dust. If dust is generated, cease work and re-evaluate the handling technique.

  • Closing: Securely close the container immediately after dispensing the required amount.

  • Cleaning: Clean any residual solid from the spatula and work surface using a cloth lightly dampened with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.

3. Spill Response:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[6]

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminate the surface. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Uncontaminated Chemical Dispose of as unused product in its original container or a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Materials (e.g., gloves, weigh boats, paper towels) Place all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.[6]
Empty Containers Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous chemical waste. Dispose of the rinsed container as non-hazardous waste, or as per your institution's guidelines.[6]

Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[6] Do not allow the chemical or its waste to enter drains or waterways.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh Proceed when ready handle_use Use in Experiment handle_weigh->handle_use emergency_spill Spill Response handle_weigh->emergency_spill If spill occurs cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate After experiment emergency_exposure First Aid for Exposure handle_use->emergency_exposure If exposure occurs cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.